Pirlimycin
Description
This compound is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, this compound has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.
This compound is a small molecule drug that was first approved in 2001.
RN given refers to (mono-HCl(2S-cis)-isomer)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79548-73-5 | |
| Record name | Pirlimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Pirlimycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of pirlimycin hydrochloride, a lincosamide antibiotic. The information is presented to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound hydrochloride is a semi-synthetic antibiotic derived from clindamycin.[1] It is primarily used in veterinary medicine to treat mastitis in cattle.[2][3] The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.[4]
The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide hydrochloride | [2] |
| CAS Number | 78822-40-9 (for hydrochloride) | [5][6] |
| Molecular Formula | C₁₇H₃₁ClN₂O₅S · HCl | [5] |
| Molecular Weight | 447.42 g/mol | [5] |
| Appearance | White solid/crystalline powder | [5][7] |
| Melting Point | 210.5 – 212.5°C (with decomposition); also reported as 222-224°C | [6][7] |
| Solubility | Soluble in water, ethanol, methanol, DMSO, and DMF.[1][5] pH-dependent aqueous solubility: 70 g/L at pH 4.5, 3 g/L at pH 13.[7] | [1][5][7] |
| pKa (basic) | 8.5, 8.88 | [8][9] |
| pKa (acidic) | 12.41 | [8] |
| Optical Rotation | [α]D²⁵ +170° to +190° | [6][7] |
Chemical Structure
This compound is a structural analog of clindamycin, belonging to the lincosamide class of antibiotics.[6] Its structure features a 6-membered ring, which replaces the 5-membered ring of clindamycin.[2] This modification contributes to its increased activity against Gram-positive bacteria.[2] The molecule possesses multiple chiral centers, leading to optical isomerism that is crucial for its biological activity.[4] The hydrochloride salt is formed at the basic pipercolic acid moiety.[10]
Canonical SMILES: CC[C@@H]1CCN--INVALID-LINK--C(=O)N--INVALID-LINK--SC)O)O)O)--INVALID-LINK--Cl[4]
InChI Key: HBJOXQRURQPDEX-MHXMMLMNSA-N[4]
Mechanism of Action
This compound is a bacteriostatic agent that inhibits bacterial protein synthesis.[3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component.[1][3][10] This binding action interferes with the peptidyl transferase reaction, hindering the binding of aminoacyl-tRNA and ultimately blocking protein synthesis.[7][9]
Caption: Mechanism of action of this compound leading to bacteriostatic effects.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound hydrochloride are crucial for quality control and research. Below are generalized methodologies for determining key physical properties.
4.1. Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound hydrochloride is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. The process is often accompanied by decomposition for this compound.[7]
-
4.2. Determination of Aqueous Solubility
-
Apparatus: Shaking flask or magnetic stirrer, analytical balance, pH meter, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).
-
Procedure:
-
An excess amount of this compound hydrochloride is added to a known volume of purified water (or buffer solution of a specific pH) in a sealed flask.
-
The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged or filtered to remove the undissolved solid.
-
The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
4.3. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition may vary depending on the specific method.
-
Detection: UV detection at a wavelength greater than 220 nm.[7]
-
Procedure:
-
Standard solutions of this compound hydrochloride of known concentrations are prepared to create a calibration curve.
-
The sample solution is prepared by dissolving a known weight of the substance in a suitable solvent.
-
The standard and sample solutions are injected into the HPLC system.
-
The purity is determined by the area percentage of the main peak, and the concentration is quantified by comparing the peak area of the sample to the calibration curve.
-
Synthesis Workflow
The synthesis of this compound hydrochloride is a multi-step process.[4] It begins with the condensation of 4-ethylpyridine-2-carboxylic acid with a protected amino-sugar derivative.[4] This is followed by a reduction step and conversion to the hydrochloride salt.[4]
Caption: A simplified workflow for the chemical synthesis of this compound hydrochloride.
This guide provides foundational technical information on this compound hydrochloride. For more detailed analytical methods and safety information, consulting official pharmacopeial monographs and material safety data sheets is recommended.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride [sitem.herts.ac.uk]
- 5. toku-e.com [toku-e.com]
- 6. This compound [drugfuture.com]
- 7. fao.org [fao.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. bioaustralis.com [bioaustralis.com]
Pirlimycin: A Technical Guide to its Antibacterial Spectrum and Potency
Abstract
Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin primarily utilized in veterinary medicine for the treatment of mastitis in dairy cattle.[1] Its efficacy is rooted in its targeted activity against Gram-positive bacteria, the predominant causative agents of this economically significant disease. This technical guide provides a comprehensive overview of the antibacterial spectrum and potency of this compound, presenting quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2][3] It specifically binds to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[4][5] This targeted action disrupts essential cellular processes in susceptible bacteria, leading to the cessation of growth and replication. The lincosamide class of antibiotics, including this compound, is known to be effective against Gram-positive and anaerobic bacteria.[5]
Caption: this compound's mechanism of action, inhibiting protein synthesis.
Antibacterial Spectrum
This compound's antibacterial activity is primarily directed against Gram-positive aerobic and anaerobic bacteria. It has demonstrated particular efficacy against the common pathogens responsible for bovine mastitis. Conversely, this compound shows no significant activity against Gram-negative bacteria, such as members of the Enterobacteriaceae family.[2][6]
Gram-Positive Bacteria
This compound is highly active against a range of Gram-positive cocci, including:
-
Staphylococcus aureus (both penicillinase-positive and penicillinase-negative strains)[2]
-
Coagulase-negative Staphylococcus spp. [2]
-
Streptococcus agalactiae [4]
-
Streptococcus dysgalactiae [4]
-
Streptococcus uberis [4]
-
Enterococcus spp. (variable activity)[6]
Anaerobic Bacteria
The spectrum of this compound also extends to various anaerobic bacteria, including species of:
-
Bacteroides [4]
-
Bifidobacterium [4]
-
Clostridium [4]
-
Eubacterium [4]
-
Fusobacterium [4]
-
Peptococcus [4]
-
Peptostreptococcus [4]
Potency: Minimum Inhibitory Concentrations (MIC)
The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against various bacterial isolates.
Table 1: this compound MICs for Bovine Mastitis Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 530 | 0.25 - 1.0 | - | - |
| Coagulase-negative Staphylococcus spp. | 118 | 0.5 | - | - |
| Streptococcus spp. | 530 | ≤0.03 - 0.06 | - | - |
| Streptococcus spp. | 28 | 0.5 | - | - |
| Enterococcus spp. | - | - | - | Variable |
Data compiled from multiple sources.[4][6]
Table 2: this compound MICs for Anaerobic Bacteria
| Bacterial Genus | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides | 15 | 0.25 | 0.25 |
| Bifidobacterium | 13 | 0.03 | 0.12 |
| Clostridium | 8 | 1.00 | 2.00 |
| Eubacterium | 10 | 0.25 | 0.50 |
| Fusobacterium | 6 | 0.06 | 0.50 |
| Peptococcus and Peptostreptococcus | 16 | 0.06 | 0.12 |
| Lactobacillus | 11 | 0.50 | 2.00 |
| Enterococcus | 10 | 8.00 | 16.00 |
| Escherichia coli | 13 | >128.00 | >128.00 |
Adapted from JECFA 53, 2004.[4]
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity is primarily conducted using standardized methods such as broth microdilution and disk diffusion tests, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound.
4.1.1. Materials
-
This compound hydrochloride analytical standard
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
4.1.2. Procedure
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in MHB to achieve the desired starting concentration for the serial dilutions.
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in MHB across the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion Method
This method provides a qualitative assessment of bacterial susceptibility to this compound.
4.2.1. Materials
-
This compound disks (2 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
4.2.2. Procedure
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a 2 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpretation: Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria established by CLSI. For this compound against bovine mastitis pathogens, the breakpoints are typically: Susceptible ≥ 13 mm, and Resistant ≤ 12 mm.
Conclusion
This compound demonstrates a potent and targeted antibacterial spectrum against the key Gram-positive pathogens responsible for bovine mastitis. Its mechanism of action, involving the inhibition of bacterial protein synthesis, provides a reliable basis for its therapeutic efficacy. The quantitative data from MIC studies and the standardized protocols for susceptibility testing outlined in this guide offer valuable resources for researchers and veterinary professionals. Continued surveillance of this compound susceptibility is crucial for ensuring its long-term effectiveness in the management of bovine mastitis.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
In Vitro Activity of Pirlimycin Against Staphylococcus aureus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin.[1][2] It is primarily utilized in veterinary medicine, particularly for the treatment of mastitis in cattle caused by Gram-positive bacteria, including Staphylococcus aureus.[3][4] This technical guide provides an in-depth analysis of the in vitro activity of this compound against S. aureus, detailing its mechanism of action, susceptibility data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[2][3] The binding site is located at the peptidyltransferase center (PTC) on the 23S rRNA. Specifically, in Staphylococcus aureus, the α-methylthiolincosamine (α-MTL) sugar moiety of the lincosamide forms hydrogen bonds with key nucleotides, including A2058, A2059, G2505, and C2611.[5] This interaction sterically obstructs the binding of the aminoacyl portion of tRNA molecules at the A-site, thereby preventing the formation of peptide bonds and halting protein elongation.[5][6]
This compound's mechanism of action on the 50S ribosomal subunit.
In Vitro Susceptibility of Staphylococcus aureus to this compound
The in vitro activity of this compound against S. aureus has been evaluated using standardized methods, primarily broth microdilution and disk diffusion. The data indicates that this compound is active against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with its potency being comparable to that of clindamycin.[5][7]
Minimum Inhibitory Concentration (MIC) Data
MIC values are crucial for assessing the susceptibility of a bacterial isolate to an antimicrobial agent. The following table summarizes the MIC data for this compound against Staphylococcus aureus from various studies.
| Parameter | MIC (µg/mL) | Organism Details | Reference |
| MIC50 | 0.25 - 1.0 | Staphylococci | [1] |
| MIC Range | ≤ 0.5 | S. aureus (7 isolates) | [3] |
| Susceptibility Breakpoint | ≤ 2.0 | Staphylococci | [1] |
| Resistance Breakpoint | ≥ 4.0 | Staphylococci | [1] |
Disk Diffusion Susceptibility Data
The disk diffusion method provides a qualitative assessment of susceptibility. For this compound, a 2 µg disk is recommended for testing against S. aureus.
| Disk Content | Zone Diameter (mm) | Interpretation | Reference |
| 2 µg | ≥ 13 | Susceptible | [1] |
| 2 µg | ≤ 12 | Resistant | [1] |
Experimental Protocols
Standardized methodologies are critical for the accurate and reproducible assessment of in vitro antimicrobial activity. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.
Broth Microdilution MIC Assay
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
References
- 1. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of novel macrolide structures to macrolides-lincosamides-streptogramin B-resistant ribosomes inhibits protein synthesis and bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
Pirlimycin Degradation: A Technical Guide to Pathways and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is primarily used in veterinary medicine to treat mastitis in dairy cattle. Understanding its degradation pathways and the identity of its metabolites is crucial for assessing its environmental fate, ensuring food safety, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, including biodegradation, photodegradation, and chemical degradation. It also details the analytical methodologies employed for the identification and quantification of its degradation products.
Biodegradation and Metabolism
The primary route of this compound degradation in biological systems is through metabolic transformation. In cattle, this compound undergoes oxidation and conjugation reactions, leading to the formation of several key metabolites.
Major Metabolic Pathways
The metabolism of this compound in dairy cows primarily involves the oxidation of the methylthio group. The main metabolites identified are:
-
This compound Sulfoxide: The sulfur atom of the methylthio group is oxidized to form two diastereomeric sulfoxides. This is a major metabolic pathway observed in liver residues[1].
-
This compound Sulfone: Further oxidation of the sulfoxide results in the formation of this compound sulfone, also found in liver tissue[1].
-
Nucleotide Adducts: In feces, this compound and its sulfoxide metabolite can form nucleotide adducts, such as this compound-adenylate and this compound-uridylate. These are formed through the action of intestinal microflora[1].
-
7R-Hydroxy this compound: A hydroxylated degradation product, 7R-hydroxy this compound, has also been identified[1].
Interestingly, a phenomenon of "reverse metabolism" has been observed in postmortem bovine liver samples, where this compound sulfoxide can be enzymatically reduced back to the parent this compound[2].
Metabolite Distribution
The distribution of this compound and its metabolites varies across different biological matrices. In liver, this compound sulfoxide and sulfone are the predominant residues. In feces, a significant portion of the drug is present as nucleotide adducts, while in urine, unchanged this compound and this compound sulfoxide are the main components[1].
Biodegradation Pathway Diagram
Biodegradation pathway of this compound in cattle.
Forced Degradation Studies
While specific forced degradation studies on this compound are not extensively available in public literature, inferences can be drawn from studies on the closely related lincosamide, lincomycin, and the known chemistry of the thioether functional group. Forced degradation studies are essential for identifying potential degradation products that may form under various storage and handling conditions.
Predicted Photodegradation Pathway
Lincosamides are susceptible to photodegradation. Based on studies of lincomycin, the photodegradation of this compound is anticipated to proceed through oxidation of the methylthio group and demethylation reactions[3][4][5][6].
-
Oxidation: The primary photodegradation pathway is likely the oxidation of the thioether to this compound sulfoxide and subsequently to this compound sulfone.
-
Demethylation: N-demethylation and S-demethylation at the lincosamine moiety are also possible degradation routes under photolytic stress.
Predicted photodegradation pathways of this compound.
Predicted Chemical Degradation Pathways (Hydrolysis and Oxidation)
This compound's stability is expected to be influenced by pH and oxidative conditions due to the presence of amide and thioether linkages.
-
Hydrolytic Degradation: While lincosamides are generally stable against hydrolysis under neutral conditions, degradation can occur under strong acidic or basic conditions. The amide linkage is a potential site for hydrolysis.
-
Oxidative Degradation: The thioether moiety is susceptible to oxidation by common oxidizing agents, leading to the formation of this compound sulfoxide and this compound sulfone[7][8][9].
Predicted chemical degradation pathways of this compound.
Quantitative Data Summary
Quantitative data on the degradation of this compound is primarily available from environmental fate studies. Specific kinetic data from forced degradation studies are not widely published.
| Degradation Condition | Matrix | Key Findings | Reference |
| Environmental Dissipation | Soil | Dissipation is influenced by soil type and temperature. | |
| Metabolism in Cattle | Liver | This compound sulfoxide (62%) and sulfone (10%) are major metabolites. | [1] |
| Excretion in Cattle | Feces | 45% as this compound, 1.5% as sulfoxide, 50% as nucleotide adducts. | [1] |
| Excretion in Cattle | Urine | 80% as this compound, 8% as this compound sulfoxide. | [1] |
Experimental Protocols
The identification and quantification of this compound and its degradation products are predominantly achieved using liquid chromatography coupled with mass spectrometry (LC-MS).
Sample Preparation
-
Milk: Protein precipitation with acidified acetonitrile, followed by solvent partitioning and solid-phase extraction (SPE) clean-up[10].
-
Liver: Extraction with trifluoroacetic acid in acetonitrile, followed by solvent partitioning[10].
-
Feces and Urine: Extraction with a methanol-phosphate buffer and clean-up by SPE[11].
Analytical Methodology: HPLC-MS/MS
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for identification and quantification. Key diagnostic ions for this compound include the pseudo-molecular ions at m/z 411.2 and 413.2, and fragment ions[10].
Experimental Workflow for Metabolite Identification
A typical workflow for identifying this compound metabolites.
Conclusion
The degradation of this compound involves a combination of metabolic transformations and potential chemical and photochemical degradation pathways. The primary metabolites in cattle are well-characterized as oxidized and conjugated forms of the parent drug. While specific forced degradation studies on this compound are limited, the known chemistry of lincosamides and thioethers allows for the prediction of its degradation products under various stress conditions. The use of advanced analytical techniques such as LC-MS/MS is essential for the accurate identification and quantification of this compound and its degradation products, which is critical for ensuring the safety and efficacy of this important veterinary antibiotic. Further research into the forced degradation of this compound would provide a more complete understanding of its stability profile.
References
- 1. This compound (JECFA 53, 2004) [inchem.org]
- 2. This compound residue in bovine liver--a case of reverse metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Photocatalytic Degradation of Lincosamides in the Presence of Commercial Pigments: Kinetics, Intermediates, and Predicted Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of Pirlimycin in Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of pirlimycin, a lincosamide antibiotic, in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from the closely related and structurally similar compound, clindamycin, to provide insights into its potential physicochemical properties. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability profiles for this compound in their specific laboratory settings.
This compound and Its Physicochemical Properties
This compound is a semi-synthetic lincosamide antibiotic. Its hydrochloride salt is the common form used in pharmaceutical preparations to enhance stability and solubility. Understanding its behavior in various solvents is critical for a range of applications, including in vitro assays, formulation development, and analytical method development.
Solubility of this compound
Accurate solubility data is fundamental for preparing stock solutions and conducting experiments. While specific quantitative solubility data for this compound is not widely available in the public domain, qualitative descriptions and data from the analogous compound clindamycin hydrochloride can provide valuable guidance.
Qualitative Solubility of this compound Hydrochloride
Multiple sources describe this compound hydrochloride as being soluble in a range of common laboratory solvents. However, some conflicting reports exist, highlighting the need for empirical determination.
Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt
| Solvent | This compound Base | This compound Hydrochloride |
| Water | Good water solubility[1] | Soluble[2][3], Good water solubility[4], Slightly Soluble[5] |
| Methanol | Soluble[1] | Soluble[3][4], Slightly Soluble[5] |
| Ethanol | Soluble[1] | Soluble[3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Soluble[3][4] |
| Dimethylformamide (DMF) | Soluble[1] | Soluble[4] |
Note: The conflicting reports on solubility in water and methanol for this compound hydrochloride ("soluble" vs. "slightly soluble") underscore the importance of experimental verification.
Quantitative Solubility of Clindamycin Hydrochloride as a Proxy
Clindamycin is a structurally related lincosamide antibiotic, and its solubility data can offer a preliminary estimate for this compound's behavior. However, it is crucial to note the significant variability in reported values, which may be due to differences in experimental conditions (e.g., temperature, pH, exact form of the salt).
Table 2: Reported Quantitative Solubility of Clindamycin and its Hydrochloride Salt
| Solvent | Clindamycin Base | Clindamycin Hydrochloride |
| Water / PBS (pH 7.2) | ~ 0.2 mg/mL[6] | Freely soluble[7], ~ 5 mg/mL[8], 50 mg/mL, ≥ 100 mg/mL[9] |
| Methanol | - | Freely soluble[7] |
| Ethanol | ~ 20 mg/mL[6] | Soluble[7], Slightly soluble[8], Insoluble[10][11] |
| Dimethyl Sulfoxide (DMSO) | ~ 20 mg/mL[6] | ~ 1 mg/mL[8], 18 mg/mL[11], 92 mg/mL[10], ≥ 100 mg/mL[9] |
| Dimethylformamide (DMF) | ~ 30 mg/mL[6] | Freely soluble[7], ~ 3 mg/mL[8] |
Disclaimer: The data for clindamycin hydrochloride is presented for informational purposes only and should not be taken as a direct substitute for experimentally determined values for this compound. The wide discrepancies in the reported values highlight the sensitivity of solubility to experimental conditions.
Stability of this compound
The stability of this compound in solution is influenced by several factors, including pH, temperature, and exposure to light. While direct stability studies on this compound in laboratory solvents are scarce, research on clindamycin provides a solid framework for understanding the potential degradation pathways and critical stability factors.
Effect of pH
Based on studies of the lincosamide class, pH is a critical determinant of stability.
-
Optimal pH: Clindamycin exhibits maximum stability in the pH range of 3 to 5[12][13].
-
Acidic Degradation: In acidic conditions (pH below 4), the primary degradation pathway for clindamycin is the hydrolysis of the thioglycoside linkage[12][13].
-
Alkaline Degradation: In the pH range of 5 to 10, the main degradation route involves the scission of the 7-(S)-chloro group[12][13].
It is reasonable to anticipate that this compound will exhibit similar pH-dependent stability, with an optimal stability range in the acidic to neutral pH region.
Effect of Temperature
Temperature is another crucial factor affecting the stability of this compound solutions.
-
Refrigerated Storage: Solutions of clindamycin are significantly more stable when stored at 4°C compared to room temperature. Studies have shown stability for at least 27.8 days at 4°C[14].
-
Room Temperature Storage: At room temperature, clindamycin solutions are stable for at least 7.5 days[14]. One study on a compounded suspension of clindamycin hydrochloride demonstrated stability for 182 days at both 5°C and 25°C[15].
-
Elevated Temperatures: Heating clindamycin hydrochloride leads to melting at approximately 140°C, with significant degradation occurring at higher temperatures[16].
For optimal stability, it is recommended to store this compound stock solutions at refrigerated temperatures (2-8°C). For long-term storage, freezing (-20°C or lower) may be appropriate, although freeze-thaw cycles should be avoided.
Effect of Light
Protection from light is a common recommendation for the storage of many antibiotic solutions to prevent photodegradation.
-
Studies on clindamycin phosphate solutions have involved storage protected from light, suggesting potential light sensitivity[17].
-
Topical solutions of clindamycin phosphate are also recommended to be protected from light and heat[18].
As a general precaution, it is advisable to store this compound solutions in amber vials or otherwise protected from light, especially for long-term storage or when conducting stability studies.
Experimental Protocols
To obtain precise and reliable data for this compound in a specific laboratory context, it is essential to perform in-house solubility and stability studies. The following sections outline standard experimental protocols.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the selected laboratory solvent (e.g., water, methanol, ethanol, DMSO, DMF) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This may take 24 to 72 hours. A mechanical shaker or orbital incubator is recommended.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a suitable, non-adsorptive filter (e.g., a 0.22 µm PVDF or PTFE syringe filter).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with an appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and to establish a stability-indicating analytical method. This involves subjecting the drug solution to stress conditions more severe than accelerated storage conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in the desired solvent at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:
-
Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a sample to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: At each time point, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method. The method must be able to separate the intact this compound from all degradation products. A method similar to that described for the quantification of this compound in biological matrices can be adapted[19].
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and, if possible, characterize the degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Caption: Workflow for a Forced Degradation Stability Study.
Conclusion
References
- 1. toku-e.com [toku-e.com]
- 2. zoetisus.com [zoetisus.com]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. CLINDAMYCIN HYDROCHLORIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous stability of clindamycin. | Semantic Scholar [semanticscholar.org]
- 14. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Clindamycin Hydrochloride in PCCA Base SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of Clindamycin Phosphate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Pirlimycin Residues in Bovine Tissues by LC-MS/MS
Abstract
This application note provides a detailed protocol for the extraction and quantification of pirlimycin residues in various bovine tissues (muscle, liver, and kidney) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for research and monitoring purposes to ensure compliance with regulatory limits. The protocol includes comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, representative quantitative data and validation parameters are presented to demonstrate the method's performance.
Introduction
This compound is a lincosamide antibiotic used in veterinary medicine for the treatment of mastitis in dairy cattle. The presence of antibiotic residues in food products of animal origin is a significant concern for consumer safety and regulatory compliance. Therefore, sensitive and reliable analytical methods are required to monitor this compound residues in edible bovine tissues. This application note describes a robust LC-MS/MS method for the determination of this compound, providing the necessary protocols and performance data for its implementation in a laboratory setting.
Experimental Protocols
A harmonized sample preparation protocol is employed for bovine muscle, liver, and kidney tissues. The procedure involves protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration of the analyte.
Materials:
-
Homogenized bovine tissue (muscle, liver, or kidney)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Methanol, HPLC grade
-
Oasis HLB SPE cartridges (or equivalent)
-
Centrifuge tubes (50 mL)
-
Centrifuge capable of 4000 x g
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Precursor Ion (m/z): 411.2
-
Product Ion 1 (Quantifier, m/z): 158.1
-
Product Ion 2 (Qualifier, m/z): 375.2
-
-
Collision Energy: Optimization is required for the specific instrument. Typical starting values are 15-25 eV for the quantifier and 10-20 eV for the qualifier.
-
Dwell Time: 100 ms
Data Presentation and Performance
The following tables summarize the quantitative data and performance characteristics of the method, based on available literature for this compound analysis in various matrices. These values should be verified as part of in-house method validation.
Table 1: Method Validation Parameters for this compound in Bovine Tissues
| Parameter | Muscle | Liver | Kidney |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Recovery (%) | 78 - 97%[1] | 87 - 103%[2][3] | 80 - 108% (estimated) |
| Precision (RSD %) | 5.3 - 13.5%[1] | 2.2 - 10.3%[2][3] | < 15% (estimated) |
| LOD (µg/kg) | 4.45[1] | ~10 (estimated) | ~10 (estimated) |
| LOQ (µg/kg) | ~15 (estimated) | 25[3] | 25 (estimated) |
Note: Data for muscle and liver are derived from published studies. Data for kidney are estimated based on performance in other tissues and similar analytical methods.
Table 2: Maximum Residue Limits (MRLs) for this compound in Bovine Tissues
| Tissue | MRL (µg/kg) |
| Muscle | 100 |
| Liver | 1000 |
| Kidney | 400 |
| Fat | 100 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound residues in bovine muscle, liver, and kidney. The sample preparation protocol is straightforward and effective in removing matrix interferences. The method's performance characteristics, as indicated by the presented data, demonstrate its suitability for routine monitoring and research applications to ensure food safety and compliance with regulatory standards. It is recommended that each laboratory performs a full in-house validation of this method to ensure it meets its specific performance requirements.
References
- 1. This compound residue in bovine liver—a case of reverse metabolism† - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Pirlimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin is a lincosamide antibiotic, an analog of clindamycin, utilized in veterinary medicine primarily for the treatment of mastitis in cattle.[1] It is effective against Gram-positive cocci, including Staphylococcus and Streptococcus species, which are major pathogens responsible for bovine mastitis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the susceptibility of bacterial isolates to antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[2][3][4] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]
Principle of the Method
The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[2][4][6] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which no growth is observed.[7] This method is widely used due to its accuracy, reproducibility, and efficient use of reagents.[6]
Materials and Reagents
-
This compound hydrochloride analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with conical or round-bottom wells
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile pipette tips
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Bacterial isolates for testing
-
Quality Control (QC) strains:
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™[5]
-
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound hydrochloride powder.
-
Calculate the volume of the appropriate solvent (e.g., sterile deionized water) required to prepare a stock solution of a known high concentration (e.g., 1280 µg/mL). The initial concentration should be at least 10 times the highest concentration to be tested to account for subsequent dilutions.
-
Ensure the powder is completely dissolved. The stock solution can be filter-sterilized and stored in aliquots at -20°C or below until use.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
This adjusted suspension is the standardized inoculum. It must be further diluted (typically 1:100 or 1:200) in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Broth Microdilution Procedure in 96-Well Plate
-
Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add an additional 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. This results in a total volume of 200 µL in the first well.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to the desired final concentration. Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL before adding the inoculum.
-
Leave at least one well with 100 µL of broth without this compound to serve as a positive growth control, and one well with uninoculated broth as a negative (sterility) control.
-
Within 15-30 minutes of preparation, inoculate each well (except the sterility control) with 10 µL of the standardized and diluted bacterial suspension. This brings the final volume in each well to 110 µL and achieves the target inoculum density of ~5 x 10⁵ CFU/mL. A common this compound concentration range to test against mastitis pathogens is 0.5 to 4.0 µg/mL.[5]
Incubation and Reading of Results
-
Cover the microtiter plates (e.g., with a lid or adhesive seal) to prevent evaporation and contamination.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Following incubation, visually inspect the plates for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the MIC results.[8] This is achieved by testing reference strains with known MIC values in parallel with the clinical isolates.[8][9][10]
-
QC Strains: Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ should be included with each batch of tests.
-
Acceptable Ranges: The resulting MIC values for the QC strains must fall within the acceptable ranges specified by CLSI guidelines. If the QC results are out of range, the test results for the clinical isolates are considered invalid and the assay must be repeated.
Data Presentation
Summarize the quantitative data in the following tables for clear interpretation and comparison.
Table 1: this compound Dilution Series for MIC Determination
| Well | This compound Concentration (µg/mL) | Volume of this compound Solution (µL) | Volume of CAMHB (µL) |
| 1 | 4.0 | 100 (from stock) | 100 |
| 2 | 2.0 | 100 (from well 1) | 100 |
| 3 | 1.0 | 100 (from well 2) | 100 |
| 4 | 0.5 | 100 (from well 3) | 100 |
| 5 | 0.25 | 100 (from well 4) | 100 |
| 6 | 0.125 | 100 (from well 5) | 100 |
| 7 | 0.06 | 100 (from well 6) | 100 |
| 8 | 0.03 | 100 (from well 7) | 100 |
| 9 | Growth Control | 0 | 100 |
| 10 | Sterility Control | 0 | 100 |
Note: This is an example dilution series. The actual range should be selected based on the expected MICs of the target organisms.
Table 2: CLSI Interpretive Criteria for this compound against Bovine Mastitis Pathogens
| Organism | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Intermediate | MIC (µg/mL) - Resistant |
| Staphylococcus spp. | ≤ 2 | - | ≥ 4 |
| Streptococcus spp. | ≤ 2 | - | ≥ 4 |
Source: Based on CLSI-accepted interpretive criteria.[1][11]
Table 3: Quality Control Ranges for this compound
| QC Strain | This compound MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | 0.25 - 1.0 |
| E. faecalis ATCC® 29212™ | 1.0 - 4.0 |
Note: These are example ranges and should be verified against the current CLSI M100 document.
Experimental Workflow Diagram
Caption: Workflow for this compound MIC determination via broth microdilution.
References
- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. idexx.dk [idexx.dk]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. goldbio.com [goldbio.com]
- 7. youtube.com [youtube.com]
- 8. gcsmc.org [gcsmc.org]
- 9. bsac.org.uk [bsac.org.uk]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. zoetisus.com [zoetisus.com]
Application Notes and Protocols: In Vitro Efficacy Testing of Pirlimycin Against Mastitis Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is a critical tool in the management of bovine mastitis, a prevalent and costly disease in the dairy industry. It is effective against a range of Gram-positive mastitis pathogens, including Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis[1][2]. The mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit[1][2]. Understanding the in vitro efficacy of this compound is paramount for effective treatment strategies, monitoring for potential resistance, and the development of new therapeutic approaches.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound against mastitis-causing pathogens. The protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI)[3][4][5].
This compound's Mechanism of Action
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and ultimately halting the elongation of the polypeptide chain. This disruption of protein synthesis is detrimental to bacterial growth and proliferation.
Quantitative Data Summary
The following tables summarize the in vitro susceptibility of common mastitis pathogens to this compound, with data compiled from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mastitis Pathogens
| Pathogen | MIC50 (µg/mL) | MIC Breakpoints (µg/mL) |
| Staphylococci | 0.25 - 1.0[6][7] | Susceptible: ≤ 2, Resistant: ≥ 4[6][7] |
| Streptococci | ≤ 0.03 - 0.06[6][7] | Susceptible: ≤ 2, Resistant: ≥ 4[6][7] |
| Streptococcus uberis | Not specified | Susceptible: ≤ 2, Resistant: ≥ 4 |
| Staphylococcus aureus | Not specified | Susceptible: ≤ 2, Resistant: ≥ 4 |
Note: MIC breakpoints are based on CLSI guidelines and drug concentrations achievable in milk.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a mastitis pathogen, following CLSI guidelines[3][8].
Materials:
-
This compound hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Mastitis pathogen isolates (e.g., S. aureus, S. uberis)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) to create a stock solution of known concentration (e.g., 1024 µg/mL).
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 16 µg/mL to 0.03 µg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the mastitis pathogen.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculate the Microtiter Plate: Add the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound hydrochloride
-
CAMHB or other suitable broth
-
Mastitis pathogen isolate
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Bacterial Culture: Inoculate a flask of CAMHB with the mastitis pathogen and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (approximately 10⁶ - 10⁷ CFU/mL).
-
Prepare Test Tubes: Prepare a series of sterile tubes containing CAMHB and this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without this compound.
-
Inoculation: Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥ 3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation by mastitis pathogens.
References
- 1. This compound (JECFA 53, 2004) [inchem.org]
- 2. zoetisus.com [zoetisus.com]
- 3. wvdl.wisc.edu [wvdl.wisc.edu]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Pirlimycin Susceptibility Testing by Disk Diffusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the susceptibility of bacterial isolates to pirlimycin using the disk diffusion method. The information is curated for professionals in research and drug development, emphasizing standardized procedures to ensure accurate and reproducible results.
Introduction to this compound
This compound is a semi-synthetic lincosamide antibiotic. It is an analog of clindamycin and is primarily used in veterinary medicine to treat mastitis in cattle. This compound is effective against Gram-positive bacteria, particularly Staphylococcus aureus and coagulase-negative staphylococci, as well as Streptococcus species.[1][2] It has no significant activity against Gram-negative bacteria like Enterobacteriaceae.[1][2][3]
Mechanism of Action
This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and disrupting the elongation of the polypeptide chain.[1][4][5] This action is primarily bacteriostatic.
Disk Diffusion Susceptibility Testing Principles
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent. A paper disk impregnated with a specific concentration of the antimicrobial is placed on an agar plate inoculated with a standardized bacterial suspension. The antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antimicrobial, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized interpretive criteria to classify the isolate as susceptible, intermediate, or resistant.
Data Presentation
The following tables summarize the quantitative data for this compound disk diffusion susceptibility testing.
Table 1: this compound Disk Diffusion Test Parameters
| Parameter | Recommendation |
| Disk Potency | 2 µg |
| Test Medium | Mueller-Hinton Agar (MHA) |
| Inoculum | McFarland 0.5 turbidity standard |
| Incubation | 35°C ± 2°C for 16-18 hours in ambient air |
Table 2: Zone Diameter Interpretive Criteria for this compound (for Bovine Mastitis Pathogens)
| Zone Diameter (mm) | Interpretation |
| ≥ 13 | Susceptible (S) |
| ≤ 12 | Resistant (R) |
Source: Thornsberry et al., 1993[2][3]
Table 3: Recommended Quality Control Strains
| Strain | ATCC Number |
| Staphylococcus aureus | 25923 |
| Streptococcus pneumoniae | 49619 |
Table 4: Quality Control Zone Diameter Ranges
| Quality Control Strain | This compound (2 µg) Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 25923 | Not publicly available in the searched resources. Refer to the latest CLSI VET01S supplement. |
| Streptococcus pneumoniae ATCC 49619 | Not publicly available in the searched resources. Refer to the latest CLSI VET01S supplement. |
Note: Specific, officially published CLSI quality control zone diameter ranges for this compound were not found in the available literature. It is crucial to refer to the most current Clinical and Laboratory Standards Institute (CLSI) VET01S supplement or contact CLSI directly for this information to ensure the accuracy and validity of test results.
Experimental Protocols
This section provides detailed methodologies for performing this compound disk diffusion susceptibility testing in accordance with CLSI standards (VET01).
Materials
-
This compound antimicrobial susceptibility testing disks (2 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile saline or Mueller-Hinton broth
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Bacterial isolates for testing
-
Quality control (QC) strains: Staphylococcus aureus ATCC 25923 and Streptococcus pneumoniae ATCC 49619
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Vortex mixer
Inoculum Preparation
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.
-
Vortex the tube thoroughly to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This can be done by adding more bacteria to increase turbidity or sterile diluent to decrease it. Visually compare the suspension to the McFarland standard against a white background with contrasting black lines. This standardized inoculum should have a concentration of approximately 1-2 x 10⁸ CFU/mL.
-
The adjusted inoculum suspension should be used within 15 minutes of preparation.
Inoculation of the Agar Plate
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inner wall of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to sit for 3-5 minutes, but no longer than 15 minutes, for the inoculum to dry before applying the disks.
Application of this compound Disks
-
Using sterile forceps or a disk dispenser, aseptically place a 2 µg this compound disk onto the inoculated surface of the MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
Once a disk is placed, do not move it, as this will affect the diffusion of the antimicrobial.
-
If testing multiple antimicrobials on the same plate, ensure disks are spaced at least 24 mm apart from center to center.
Incubation
-
Invert the plates and place them in an incubator set at 35°C ± 2°C.
-
Incubate for 16-18 hours in ambient air.
-
For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
Reading and Interpreting Results
-
After the incubation period, examine the plates for a confluent lawn of growth.
-
Measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate.
-
Interpret the results based on the zone diameter interpretive criteria provided in Table 2.
Quality Control
-
Perform QC testing with each new batch of media and disks, and at least weekly with routine use.
-
Use the recommended QC strains, Staphylococcus aureus ATCC 25923 and Streptococcus pneumoniae ATCC 49619.
-
The zone diameters for the QC strains must fall within the acceptable ranges specified by the latest CLSI VET01S supplement. If QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed for potential errors.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Disk Diffusion Experimental Workflow
Caption: The standardized workflow for this compound disk diffusion susceptibility testing.
References
Application Notes and Protocols for Solid-Phase Extraction of Pirlimycin from Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of pirlimycin from various complex biological matrices. This compound, a lincosamide antibiotic, is widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] Accurate quantification of its residues in matrices such as milk, animal tissues, urine, and feces is crucial for food safety, environmental monitoring, and pharmacokinetic studies.
Introduction to this compound and the Importance of Sample Preparation
This compound functions by inhibiting protein synthesis in Gram-positive bacteria.[2][3] Due to its use in food-producing animals, regulatory bodies have established maximum residue limits (MRLs) for this compound in edible tissues and milk.[4] The complexity of biological matrices necessitates robust sample preparation techniques to remove interfering substances and concentrate the analyte of interest prior to analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6] Solid-phase extraction is a widely adopted technique for this purpose, offering high recovery and clean extracts.[6]
Quantitative Data Summary
The following tables summarize the performance of various SPE and extraction methods for the quantification of this compound in different biological matrices.
Table 1: this compound Recovery and Quantification in Bovine Milk
| Analytical Method | Fortification Level | Average Recovery (%) | Coefficient of Variation (%) | Limit of Quantitation (LOQ) | Reference |
| HPLC-Thermospray MS | 0.2 ppm | 83-113 | 7.5-15.4 | 0.05 µg/mL | [4][5] |
| HPLC-Thermospray MS | 0.4 ppm | 91-98 | 3.4-18.5 | 0.05 µg/mL | [4] |
| HPLC-Thermospray MS | 0.8 ppm | 89-102 | 8.8-22.9 | 0.05 µg/mL | [4] |
| LC-UV (Fmoc derivatization) | 0.2 ppm | 91 | 5 | Not Specified | [7] |
| LC-UV (Fmoc derivatization) | 0.4 ppm | 88 | 4 | Not Specified | [7] |
| LC-UV (Fmoc derivatization) | 0.8 ppm | 87 | 1 | Not Specified | [7] |
| BA-ELISA | Not Specified | 78-97 | 5.3-13.5 | 1.65 µg/L (LOD) | [8] |
Table 2: this compound Recovery and Quantification in Bovine Tissues
| Matrix | Analytical Method | Fortification Level | Average Recovery (%) | Coefficient of Variation (%) | Limit of Quantitation (LOQ) | Reference |
| Liver | HPLC-Thermospray MS | 0.25 ppm | 94-103 | 2.2-7.1 | 0.025 µg/g | [4][5] |
| Liver | HPLC-Thermospray MS | 0.5 ppm | 87-94 | 4.8-10.3 | 0.025 µg/g | [4] |
| Liver | HPLC-Thermospray MS | 1.0 ppm | 96-101 | 5.5-6.9 | 0.025 µg/g | [4] |
| Kidney | HPLC/TSP/MS | 25-2000 µg/kg | 90-100 | Not Specified | 50 µg/kg | [3] |
| Muscle | HPLC/TSP/MS | 25-2000 µg/kg | 90-100 | Not Specified | 50 µg/kg | [3] |
| Fat | HPLC/TSP/MS | 25-2000 µg/kg | 90-100 | Not Specified | 50 µg/kg | [3] |
| Beef Muscle | BA-ELISA | Not Specified | 78-97 | 5.3-13.5 | 4.45 µg/kg (LOD) | [8] |
Table 3: this compound Recovery and Quantification in Bovine Excreta
| Matrix | Analytical Method | Recovery (%) | Repeatability (%) | Reproducibility (%) | Limit of Quantitation (LOQ) | Reference |
| Feces | UPLC-MS/MS | 80-108 | 2.3-13 | 2.3-14 | 1.47 ng/g | [1][9] |
| Urine | UPLC-MS/MS | 80-108 | 2.3-13 | 2.3-14 | 0.90 ng/mL | [1][9] |
Experimental Protocols
Protocol 1: SPE of this compound from Bovine Milk
This protocol is based on the method described by Hornish et al. and validated in an interlaboratory study.[4][5]
1. Sample Pre-treatment:
-
To 1 mL of milk in a centrifuge tube, add 2 mL of acidified acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
2. Liquid-Liquid Extraction (LLE):
-
Add a mixture of n-butyl chloride and hexane to the supernatant.
-
Vortex mix and allow the layers to separate.
-
Discard the upper organic layer.
-
Extract the lower aqueous phase with methylene chloride.
-
Collect the methylene chloride layer.
3. Solid-Phase Extraction (SPE):
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the methylene chloride extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 5 mL of methanol.
4. Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 2: SPE of this compound from Bovine Liver
This protocol is adapted from methods for this compound analysis in animal tissues.[3][5]
1. Sample Homogenization and Extraction:
-
Homogenize 2 g of liver tissue.
-
Add 10 mL of 0.25% trifluoroacetic acid in acetonitrile.
-
Shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
2. Solvent Partitioning:
-
Transfer the supernatant to a new tube and add n-butyl chloride to separate the aqueous component.
-
Collect the aqueous layer.
3. pH Adjustment and Extraction:
-
Reduce the volume of the aqueous solution by evaporation.
-
Basify the solution with ammonium hydroxide.
-
Extract the this compound into methylene chloride.
4. Evaporation and Reconstitution:
-
Evaporate the methylene chloride to dryness.
-
Reconstitute the dried residue in 2.0 mL of 0.1 M ammonium acetate for analysis.
Protocol 3: SPE of this compound from Bovine Feces and Urine
This protocol is based on the validated UPLC-MS/MS method for environmental assessment.[1][9]
1. Sample Extraction:
-
Feces: To 1 g of homogenized feces, add 10 mL of a methanol-phosphate buffer solution.
-
Urine: Dilute 1 mL of urine with 9 mL of the methanol-phosphate buffer.
-
Sonicate the samples for 15 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water.
-
Elution: Elute the this compound with 5 mL of methanol.
3. Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound from different matrices.
Caption: SPE Workflow for this compound in Bovine Milk.
Caption: Extraction Workflow for this compound in Bovine Liver.
Caption: SPE Workflow for this compound in Feces and Urine.
Conclusion
The protocols and data presented here demonstrate that solid-phase extraction is a robust and reliable method for the isolation and purification of this compound from a range of complex biological matrices. The choice of SPE sorbent (e.g., C18 or HLB) and the specific pre-treatment steps should be optimized based on the matrix of interest. The provided workflows and quantitative data serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this compound.
References
- 1. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. fao.org [fao.org]
- 4. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Determination of this compound residue in milk by liquid chromatographic analysis of the 9-fluorenylmethyl chloroformate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of this compound Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Pirlimycin Hydrochloride in Experimental Bovine Mastitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pirlimycin hydrochloride in treating experimentally induced bovine mastitis. The following sections detail the efficacy of various treatment regimens, step-by-step experimental protocols for mastitis induction and treatment, and visualizations of the experimental workflow and the mechanism of action of this compound.
Data Presentation: Efficacy of this compound Hydrochloride
The efficacy of this compound hydrochloride in treating bovine mastitis has been evaluated in several studies. The data below summarizes the bacteriological cure rates observed with different treatment durations and against various pathogens.
Table 1: Bacteriological Cure Rates of this compound Hydrochloride Treatment for Experimentally Induced Streptococcus uberis Mastitis
| Treatment Duration | Number of Quarters Treated | Bacteriological Cure Rate (%) |
| 2-Day Regimen | 31 | 58.1% |
| 5-Day Regimen | 32 | 68.8% |
| 8-Day Regimen | 40 | 80.0% |
Data sourced from a study on experimentally induced S. uberis intramammary infections in lactating dairy cows. A significant difference (P < .05) in efficacy was observed between the 2-day and 8-day treatment regimens.[1]
Table 2: Efficacy of Extended this compound Hydrochloride Therapy against Staphylococcus aureus Mastitis
| Treatment Duration | Bacteriological Cure Rate (%) |
| 2-Day Regimen | 44.4% |
| 5-Day Regimen | 61.1% |
| 8-Day Regimen | 95.0% |
Data from a study on chronically infected lactating dairy cows with intramammary infections caused by environmental Streptococcus spp. and S. aureus. Significant differences in efficacy were detected between all this compound treatment groups and the untreated control group, and between the 8-day and both the 2-day and 5-day regimens.[2]
Table 3: Efficacy of an 8-Day this compound Hydrochloride Treatment for Naturally Acquired Staphylococcus aureus Mastitis in Heifers
| Treatment Group | Number of Quarters | Bacteriological Cure Rate (%) |
| This compound (8-Day) | 54 | 64.8% |
| Control (Untreated) | 44 | 34.1% |
Results from a randomized controlled trial on heifers with naturally acquired S. aureus intramammary infections. The treatment group showed a statistically significant higher cure rate.[3]
Experimental Protocols
The following are detailed methodologies for the induction of experimental bovine mastitis and subsequent treatment with this compound hydrochloride.
Protocol 1: Induction of Experimental Streptococcus uberis Mastitis
This protocol is adapted from a model developed for inducing clinical mastitis with a high success rate.[4][5]
Materials:
-
Lyophilized culture of a known pathogenic strain of Streptococcus uberis
-
Appropriate bacteriological growth medium (e.g., Tryptic Soy Broth)
-
Sterile Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Sterile syringes and teat cannulas
-
70% ethanol or other suitable teat disinfectant
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Bacterial Culture Preparation:
-
Reconstitute the lyophilized S. uberis culture according to the supplier's instructions.
-
Inoculate the bacteria into the growth medium and incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Harvest the bacteria by centrifugation and wash the pellet with sterile PBS.
-
Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired challenge dose (e.g., 10^4 or 10^6 colony-forming units (CFU)/quarter) using a spectrophotometer to estimate bacterial density.[4][5]
-
-
Animal Selection and Preparation:
-
Select healthy lactating dairy cows with no history of clinical mastitis and low somatic cell counts.
-
Aseptically collect pre-challenge milk samples from all quarters for bacteriological analysis to confirm the absence of intramammary infections.
-
Thoroughly clean and disinfect the teats of the selected quarters with 70% ethanol.
-
-
Intramammary Challenge:
-
Immediately after a morning milking, infuse one quarter with the prepared S. uberis suspension (e.g., 5 ml of sterile PBS containing the target CFU).[4][5]
-
Gently massage the quarter to distribute the inoculum.
-
Monitor the cow for the development of clinical signs of mastitis (e.g., udder swelling, abnormal milk, fever) over the following days.
-
Protocol 2: Induction of Experimental Staphylococcus aureus Mastitis
This protocol describes the intramammary infusion method for inducing S. aureus mastitis.[6]
Materials:
-
A known mastitis-causing strain of Staphylococcus aureus (e.g., Newbould 305)
-
Bacteriological growth medium
-
Sterile saline solution (0.9%)
-
Sterile syringes and teat cannulas
-
Teat disinfectant
-
Personal protective equipment
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh culture of the selected S. aureus strain.
-
Adjust the bacterial concentration in sterile saline to the desired challenge dose (e.g., 10^3 or 10^6 CFU per quarter).[6]
-
-
Animal Preparation:
-
Select healthy lactating cows and confirm the absence of pre-existing intramammary infections through milk culture.
-
Disinfect the teats of the quarters to be challenged.
-
-
Intramammary Infusion:
-
Infuse the prepared S. aureus suspension into the selected quarters.
-
Monitor the animals for the onset of clinical mastitis.
-
Protocol 3: this compound Hydrochloride Administration
This protocol outlines the intramammary administration of this compound hydrochloride for the treatment of induced mastitis.
Materials:
-
Commercially available this compound hydrochloride intramammary infusion syringes (typically containing 50 mg of this compound)
-
Alcohol pads or other teat disinfectants
-
Gloves
Procedure:
-
Pre-treatment Sampling:
-
Aseptically collect milk samples from the infected quarter(s) for bacteriological analysis and somatic cell count determination.
-
-
Teat Preparation:
-
Thoroughly wash and dry the teats.
-
Disinfect the teat end of the affected quarter with an alcohol pad, using a separate pad for each teat. Allow the disinfectant to dry completely.
-
-
Intramammary Infusion:
-
Carefully insert the cannula of the this compound hydrochloride syringe into the teat canal.
-
Infuse the entire contents of one syringe (50 mg this compound) into the infected quarter.
-
Gently massage the quarter to distribute the medication.
-
-
Treatment Regimen:
-
Post-treatment Monitoring:
-
Collect milk samples at regular intervals post-treatment (e.g., weekly for 4 weeks) for bacteriological culture to determine treatment success (bacteriological cure).[2]
-
Monitor somatic cell counts and clinical signs of mastitis.
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
References
- 1. Experimental Staphylococcus aureus Mastitis Infection Model by Teat Dipping in Bacterial Culture Suspension in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an improved Streptococcus uberis experimental mastitis challenge model using different doses and strains in lactating dairy cows | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Staphylococcus aureus L forms from experimentally induced bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimentally induced intramammary infection with multiple strains of Streptococcus uberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Application Note: Determination of Pirlimycin by HPLC with UV Detection Following Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of pirlimycin, a lincosamide antibiotic, in various matrices. This compound itself lacks a strong chromophore, making direct UV detection challenging for achieving low detection limits. This protocol describes a pre-column derivatization technique using 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a highly UV-absorbent FMOC group to the this compound molecule. The resulting derivative is then separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is particularly useful for residue analysis in matrices such as milk.[1][2]
Introduction
This compound is a semi-synthetic lincosamide antibiotic effective against Gram-positive bacteria, primarily used in veterinary medicine to treat mastitis in cattle.[3][4][5] Monitoring its residue levels in food products, such as milk, is crucial for regulatory compliance and consumer safety.[2] Due to its chemical structure, this compound does not possess a significant chromophore, which limits its detectability by UV-Vis spectrophotometry.[6] To overcome this limitation, a derivatization step is employed to introduce a chromophoric tag.
9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing reagent that reacts with primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent, and UV-active derivatives.[6][7][8] The FMOC group has a strong UV absorbance, significantly enhancing the detection sensitivity of the analyte.[9] This application note provides a detailed protocol for the derivatization of this compound with FMOC-Cl and its subsequent analysis by HPLC-UV.
This compound's Mechanism of Action
This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting the elongation of the polypeptide chain.[3][10] This bacteriostatic action is effective against susceptible Gram-positive bacteria.[3]
References
- 1. Determination of this compound residue in milk by liquid chromatographic analysis of the 9-fluorenylmethyl chloroformate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thomassci.com [thomassci.com]
- 10. This compound hydrochloride [sitem.herts.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pirlimycin Treatment for Subclinical Bovine Mastitis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pirlimycin treatment duration for subclinical bovine mastitis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against bovine mastitis?
This compound is a lincosamide antibiotic.[1] It works by binding to the 50S subunit of the bacterial ribosome, which interferes with protein synthesis and thereby inhibits bacterial growth.[2] This mechanism of action is effective against Gram-positive cocci that are common causes of bovine mastitis, including Staphylococcus aureus and Streptococcus species.[3][4]
Q2: What is the recommended treatment duration for this compound in cases of subclinical mastitis?
This compound is approved for intramammary administration for up to eight consecutive days.[3][5][6] While a standard 2-day treatment exists, studies have shown that extended therapy (5 to 8 days) can significantly increase the bacteriological cure rate, especially for persistent pathogens like Staphylococcus aureus.[7][8][9]
Q3: What is the difference between a clinical cure and a bacteriological cure?
A clinical cure is when the visible signs of mastitis, such as abnormal milk and udder inflammation, disappear.[10] However, the causative bacteria may still be present in the udder. A bacteriological cure is achieved when the bacteria causing the infection are completely eliminated from the mammary gland, which is confirmed by post-treatment milk cultures.[10][11] Achieving a bacteriological cure is crucial to prevent infection relapse and the spread of contagious pathogens.[10]
Q4: What are the potential drawbacks of extended this compound therapy?
While extended therapy can improve cure rates, it also has potential drawbacks, including:
-
Increased cost of treatment due to the longer duration.[6]
-
Longer milk withdrawal period, leading to economic losses.[6]
-
Increased risk of new intramammary infections with environmental pathogens, sometimes leading to clinical mastitis.[6][12][13]
-
Potential for elevated somatic cell counts (SCC) during or after treatment.[6][13]
Q5: What is the milk withdrawal period for this compound?
Milk from cows treated with this compound must be discarded during treatment and for 36 hours after the last infusion, regardless of the treatment duration.[4]
Q6: What is the pre-slaughter withdrawal period for cattle treated with this compound?
The pre-slaughter withdrawal period is 9 days for a 2-day treatment and is extended to 21 days for extended therapy (more than 2 days).[13]
Data Presentation
Table 1: Efficacy of Different this compound Treatment Durations against Subclinical Mastitis Pathogens
| Treatment Duration | Pathogen | Bacteriological Cure Rate (%) | Reference |
| 2 days | Staphylococcus aureus & Streptococcus spp. | 44.4 | [7] |
| 5 days | Staphylococcus aureus & Streptococcus spp. | 61.1 | [7] |
| 8 days | Staphylococcus aureus & Streptococcus spp. | 95.0 | [7] |
| 2 days | Staphylococcus aureus | 56 | [9] |
| 8 days | Staphylococcus aureus | 86 | [9] |
| 2 days | Streptococcus uberis | 58.1 | |
| 5 days | Streptococcus uberis | 68.8 | |
| 8 days | Streptococcus uberis | 80.0 |
Table 2: Comparison of Cow and Quarter Cure Rates for Staphylococcus aureus with Extended this compound Therapy in a High SCC Herd
| Metric | Day 12 Post-Treatment Cure Rate (%) | Day 40 Post-Treatment Cure Rate (%) | Reference |
| Cow Cure Rate | 25 | 10 | [14] |
| Quarter Cure Rate | 33 | 9 | [14] |
Troubleshooting Guide
Q: Why did the Somatic Cell Count (SCC) increase after initiating extended this compound therapy?
An increase in SCC during or after extended this compound therapy can be due to several factors:
-
New Intramammary Infection: Repeated intramammary infusions can increase the risk of introducing environmental pathogens, such as coliforms, into the teat canal, leading to a new infection and a subsequent inflammatory response (increase in SCC).[6][12][13]
-
Inflammatory Response to Bacterial Lysis: The antibiotic may be effectively killing the target bacteria, and the release of bacterial components can trigger a temporary inflammatory response, leading to a transient increase in SCC.
-
Pre-existing Undetected Infection: Another pathogen that is not susceptible to this compound may have been present at a low level and is now proliferating.
Action Steps:
-
Collect a milk sample for bacteriological culture to identify the causative organism.
-
If a new, non-susceptible pathogen is identified, consult with a veterinarian to adjust the treatment protocol.
-
Ensure strict aseptic technique during intramammary infusions to minimize the risk of new infections.
Q: The bacteriological culture was negative post-treatment, but the cow's SCC remains high. What does this indicate?
A negative culture with a persistently high SCC can occur for a few reasons:
-
The immune system has suppressed bacterial growth to levels below the detection limit of standard culture methods, but the inflammation persists.[15]
-
Chronic tissue damage from the initial infection may lead to a prolonged inflammatory state and elevated SCC even after the bacteria are cleared.
-
Non-bacterial factors such as stress or trauma to the udder could be contributing to the elevated SCC.[15]
Action Steps:
-
Continue to monitor the cow's SCC in subsequent milkings.
-
Consider using more sensitive diagnostic methods, such as PCR, to detect low levels of bacterial DNA.
-
Evaluate the cow for any signs of udder trauma or other stressors.
Q: I have completed an extended this compound treatment protocol, but the initial pathogen is still present in the post-treatment milk culture (treatment failure). What are the possible causes?
Treatment failure with this compound can be attributed to:
-
Antimicrobial Resistance: The specific strain of the pathogen may have acquired resistance to lincosamide antibiotics.[16]
-
Inadequate Drug Concentration: The antibiotic may not have reached a sufficient concentration at the site of infection for a long enough duration to eliminate all the bacteria. This can be due to factors within the mammary gland that inactivate the drug.[16]
-
Biofilm Formation: Some bacteria, like Staphylococcus aureus, can form biofilms that protect them from antibiotics and the host's immune response.
-
Poor Host Immune Response: The cow's immune system plays a crucial role in clearing the infection, and a compromised immune status can lead to treatment failure.[3]
Action Steps:
-
Perform antimicrobial susceptibility testing on the isolated pathogen to confirm its susceptibility to this compound.
-
Re-evaluate the treatment duration and consider if a longer course is necessary, in consultation with a veterinarian.
-
Assess the cow's overall health and immune status.
Experimental Protocols
Protocol for Intramammary Infusion of this compound
Objective: To administer a sterile intramammary infusion of this compound into an infected quarter.
Materials:
-
Disposable gloves
-
Effective germicidal teat dip
-
Single-use paper or cloth towels
-
70% alcohol swabs
-
Sterile this compound intramammary infusion syringes (50 mg)
Procedure:
-
Wear clean disposable gloves.
-
Completely milk out the udder.
-
Apply an effective germicidal teat dip to all teats and allow for a 30-second contact time.[17]
-
Thoroughly dry the teats with a single-use towel.
-
Starting with the teats furthest away, scrub the teat end of the infected quarter with a 70% alcohol swab until it is clean.[17] Use a new swab for each teat.
-
Administer the infusion to the nearest teats first.
-
Carefully remove the cap from the sterile infusion syringe.
-
Gently insert the tip of the syringe into the teat canal of the infected quarter.
-
Slowly and completely depress the plunger to infuse the entire contents.
-
Do not massage the quarter after infusion.
-
Apply a post-milking teat dip to all teats.
-
Mark the treated cow to ensure her milk is discarded for the appropriate withdrawal period.
Protocol for Aseptic Milk Sample Collection
Objective: To collect a milk sample for microbiological analysis without introducing environmental contaminants.
Materials:
-
Sterile sample vials
-
Permanent marker for labeling
-
Disposable gloves
-
Effective germicidal teat dip
-
Single-use paper or cloth towels
-
70% alcohol swabs
-
Cooler with ice packs
Procedure:
-
Label the sterile vial with the cow's ID, quarter, and date.[18]
-
Wear clean disposable gloves.
-
Brush any loose debris from the udder and teats.
-
Strip the first few streams of milk from the quarter to be sampled.
-
Apply an effective germicidal teat dip and wait for 30 seconds.[18]
-
Dry the teat thoroughly with a single-use towel.
-
Scrub the teat end with a 70% alcohol swab for 10-15 seconds.[19] Use a new swab for each teat.
-
Begin sampling from the closest teats first.
-
Remove the cap of the sterile vial, being careful not to touch the inner surface.
-
Hold the vial at a 45-degree angle and collect approximately 5-10 mL of milk.[20] Do not let the teat touch the vial.
-
Securely close the vial.
-
Immediately place the sample on ice in a cooler for transport to the laboratory. If analysis will be delayed by more than 24 hours, the sample should be frozen.[20]
Protocol for Determination of Bacteriological Cure
Objective: To determine if the causative pathogen has been eliminated following antibiotic therapy.
Procedure:
-
Collect aseptic milk samples from the treated quarter(s) at predetermined time points post-treatment (e.g., weekly for 4 weeks).[7]
-
Process the milk samples in the laboratory for standard bacteriological culture and identification of the target pathogen.
-
Definition of Bacteriological Cure: A quarter is considered bacteriologically cured if the pathogen identified in the pre-treatment sample is not detected in any of the post-treatment samples.[7][8]
-
Definition of Treatment Failure: If the same pathogen is isolated from one or more of the post-treatment samples, it is considered a treatment failure.
Mandatory Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 5. vetres.org [vetres.org]
- 6. agproud.com [agproud.com]
- 7. staphylococcus-aureus-persistence-properties-associated-with-bovine-mastitis-and-alternative-therapeutic-modalities - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 10. Relationship between results of in vitro susceptibility tests and outcomes following treatment with this compound hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altered Molecular Expression of the TLR4/NF-κB Signaling Pathway in Mammary Tissue of Chinese Holstein Cattle with Mastitis | PLOS One [journals.plos.org]
- 12. BOVINE STAPHYLOCOCCUS AUREUS MASTITIS: FROM THE MAMMARY IMMUNE RESPONSE TO THE BACTERIA VIRULENCE GENES [tesidottorato.depositolegale.it]
- 13. zoetisus.com [zoetisus.com]
- 14. air.unimi.it [air.unimi.it]
- 15. Dealing with chronically high SCCs in dairy cows | OZOLEA [ozolea.it]
- 16. researchgate.net [researchgate.net]
- 17. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
Overcoming matrix effects in Pirlimycin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of Pirlimycin.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in my this compound quantification.
Answer: Inconsistent results in the quantification of this compound are frequently caused by matrix effects, where co-eluting substances from the sample interfere with the ionization of the target analyte.[1][2][3] This can lead to either ion suppression or enhancement, resulting in poor accuracy and reproducibility.[1][4] Biological samples like milk, liver, or urine are complex and contain numerous endogenous compounds (e.g., proteins, phospholipids, salts) that can cause these effects.[5][6][7]
To troubleshoot this, a systematic approach is recommended. Start by evaluating the extent of the matrix effect, then refine your sample preparation, chromatographic method, and consider the use of an appropriate internal standard.
Caption: General troubleshooting workflow for addressing matrix effects.
Issue: My analyte signal is suppressed. How can I improve my sample preparation?
Answer: Improving your sample preparation is one of the most effective ways to combat ion suppression.[5][8] The goal is to remove interfering matrix components, particularly phospholipids, which are a major cause of matrix effects in biological samples.[5]
Several techniques can be employed, with varying levels of effectiveness:
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[5][8] Adjusting the pH of the aqueous matrix can optimize the extraction of this compound while leaving polar interferences behind.[5]
-
Solid-Phase Extraction (SPE): SPE provides excellent cleanup by using a sorbent bed to selectively retain the analyte while matrix components are washed away.[9][10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[8]
Caption: Decision tree for selecting a sample preparation method.
Issue: How do I quantitatively measure the matrix effect in my this compound assay?
Answer: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[5][6] This technique allows you to calculate a "Matrix Factor" (MF), which indicates the degree of ion suppression or enhancement.
The process involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solvent.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the matrix factor should ideally be between 0.75 and 1.25.[6] If a stable isotope-labeled internal standard (SIL-IS) is used, the IS-normalized MF (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0.[6]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS?
A1: A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[6][11] This can suppress or enhance the analyte's signal, leading to inaccurate quantification.[2][3] It is a significant challenge in the analysis of complex biological and food samples.[11]
Q2: Why is an internal standard important for this compound analysis?
A2: An internal standard (IS) is crucial because it co-elutes with the analyte and experiences similar matrix effects.[5] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression or enhancement can be compensated.[5][6] A stable isotope-labeled (SIL) internal standard is considered the best choice as it has nearly identical chemical and physical properties to the analyte.[6][12] For this compound, a stereoisomer, isothis compound, has also been successfully used as an internal standard.[13][14]
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Yes, dilution is a simple and effective strategy to reduce the concentration of interfering matrix components.[15][16] Studies on milk samples have shown that a 1:5 or 1:10 dilution can be sufficient to mitigate the impact of the milk matrix.[15] However, this approach may compromise the sensitivity of the assay if the this compound concentration is very low.[5]
Q4: Besides sample preparation, what else can I do to minimize matrix effects?
A4: Optimizing your liquid chromatography conditions can help separate this compound from interfering components.[11] This can be achieved by:
-
Adjusting Mobile Phase pH: Altering the pH can change the retention of this compound relative to matrix interferences like phospholipids.[8]
-
Modifying the Gradient: A longer, shallower gradient can improve the resolution between the analyte and co-eluting compounds.[8]
-
Using UPLC/UHPLC: Ultra-high-performance liquid chromatography provides better resolution and narrower peaks, which can significantly reduce matrix effects compared to traditional HPLC.[8]
Q5: Where can I find validated recovery data for this compound in different matrices?
A5: Validated methods for this compound analysis have been published for various matrices. The expected recovery and precision can vary based on the sample type and preparation method used.
Table 1: this compound Recovery and Precision Data from Validated Methods
| Matrix | Analyte Concentration | Sample Preparation | Average Recovery (%) | Coefficient of Variation (CV, %) | Reference |
| Bovine Milk | 0.2 ppm | LLE & SPE | 83 - 113% | 7.5 - 15.4% | [13] |
| 0.4 ppm | LLE & SPE | 91 - 98% | 3.4 - 18.5% | [13] | |
| 0.8 ppm | LLE & SPE | 89 - 102% | 8.8 - 22.9% | [13] | |
| 0.05 - 0.8 µg/mL | Protein Precipitation, LLE, SPE | 95.4% (Overall) | 8.7% (Overall) | [14] | |
| 0.2, 0.4, 0.8 ppm | Protein Precipitation, LLE | 87 - 91% | 1 - 5% | [17] | |
| Bovine Liver | 0.25 ppm | Acidic Extraction, LLE | 94 - 103% | 2.2 - 7.1% | [13] |
| 0.5 ppm | Acidic Extraction, LLE | 87 - 94% | 4.8 - 10.3% | [13] | |
| 1.0 ppm | Acidic Extraction, LLE | 96 - 101% | 5.5 - 6.9% | [13] | |
| 0.025 - 1.0 µg/g | Acidic Extraction, LLE | 97.6% (Overall) | 5.1% (Overall) | [14] | |
| Bovine Feces | N/A | Methanol-Phosphate Buffer Extraction, SPE | 80 - 108% | 2.3 - 14% (Reproducibility) | [10] |
| Bovine Urine | N/A | Methanol-Phosphate Buffer Extraction, SPE | 80 - 108% | 2.3 - 14% (Reproducibility) | [10] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Bovine Milk
This protocol is based on protein precipitation followed by liquid-liquid and solid-phase extraction.[14]
-
Protein Precipitation:
-
To 1 mL of milk sample in a centrifuge tube, add an internal standard (e.g., isothis compound).[14]
-
Add 2 mL of acidified acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
-
Solvent Partitioning:
-
Transfer the supernatant to a new tube.
-
Add a mixture of n-butyl chloride and hexane to remove nonpolar interferences.[14]
-
Vortex and centrifuge. Discard the upper organic layer.
-
-
Liquid-Liquid Extraction:
-
To the remaining aqueous phase, add methylene chloride to extract the this compound.[14]
-
Vortex and centrifuge. Collect the lower methylene chloride layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the methylene chloride extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer (e.g., 0.1 M ammonium acetate).[14]
-
Load the reconstituted sample onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute this compound with an appropriate organic solvent (e.g., methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects.[6]
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Analyte Spiked Post-Extraction): Take a blank matrix sample (e.g., control bovine milk) and process it through your entire extraction procedure (Protocol 1). Before the final evaporation step, spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Blank Matrix Extract): Process a blank matrix sample through the entire extraction procedure without adding any analyte.
-
-
LC-MS/MS Analysis:
-
Inject multiple replicates (e.g., n=5) of Set A and Set B into the LC-MS/MS system.
-
Inject Set C to confirm the absence of interferences at the retention time of this compound.
-
-
Calculation:
-
Calculate the average peak area for Set A (Area_Neat) and Set B (Area_PostSpike).
-
Calculate the Matrix Factor (MF) using the following formula: MF = Area_PostSpike / Area_Neat
-
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dilution Reduces Sample Matrix Effects for Rapid, Direct, and Miniaturised Phenotypic Antibiotic Susceptibility Tests for Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of this compound residue in milk by liquid chromatographic analysis of the 9-fluorenylmethyl chloroformate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pirlimycin Stability in Long-Term Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pirlimycin in long-term sample storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and analysis of samples containing this compound.
Issue 1: Decreased this compound Concentration in Stored Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to Improper Storage Temperature | Verify that samples were consistently stored at the recommended temperature. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended. Commercial this compound solutions should be stored at a controlled room temperature of 20-25°C.[1] | This compound, like many antibiotics, can degrade over time, and this process is often accelerated by higher temperatures. |
| Multiple Freeze-Thaw Cycles | Aliquot samples into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can lead to the degradation of sensitive compounds. While specific data on this compound is limited, this is a general best practice for maintaining the stability of biological samples. |
| Chemical Degradation | Review the sample matrix for the presence of strong acids, bases, or oxidizing agents. Ensure the pH of the sample is within a stable range for this compound (pKa 8.5).[2] | Extreme pH and oxidative stress can lead to the chemical degradation of this compound. |
| Microbial Degradation | Ensure samples were collected and stored under sterile conditions to prevent microbial growth, which could potentially degrade this compound. | Certain microorganisms may be capable of metabolizing or degrading antibiotics. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Degradation Products | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a this compound standard to generate and identify potential degradation products. This will help in confirming if the unknown peaks correspond to this compound degradants. | Understanding the degradation profile of this compound under various stress conditions is crucial for identifying unknown peaks in chromatograms of stored samples. |
| Metabolites of this compound | If analyzing in vivo samples, consider the possibility of this compound metabolites. The most well-documented metabolite is this compound sulfoxide, which can be formed through reversible metabolism in liver tissue.[3] | In biological systems, drugs are often metabolized, leading to the presence of metabolites in the samples. |
| Matrix Interference | Analyze a blank matrix sample (without this compound) to check for interfering peaks. Optimize the sample preparation and chromatographic method to separate this compound and its degradation products from matrix components. | Components of the biological matrix (e.g., milk, plasma, tissue) can sometimes interfere with the analysis, appearing as unknown peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound in biological samples?
A1: For long-term stability, it is recommended to store biological samples containing this compound at -20°C or preferably -80°C.[4][5] Samples should be stored in tightly sealed containers to prevent evaporation and contamination. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials.
Q2: How many freeze-thaw cycles can a sample containing this compound undergo?
A2: There is no specific data on the number of freeze-thaw cycles this compound can tolerate without significant degradation. As a general guideline for antibiotics, it is best to minimize freeze-thaw cycles.[4] Ideally, samples should be thawed only once before analysis. If repeated measurements are necessary, it is crucial to prepare aliquots.
Q3: What are the known degradation products of this compound?
A3: The primary identified metabolite and potential degradation product is this compound sulfoxide. This conversion has been observed to be reversible in postmortem bovine liver tissue, a phenomenon attributed to residual enzyme activity.[3] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to identify other potential degradation products.
Q4: Is this compound sensitive to light?
Q5: What analytical methods are suitable for assessing this compound stability?
A5: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods coupled with mass spectrometry (MS) are the most suitable techniques.[6][7] These methods can separate the parent this compound from its degradation products and allow for accurate quantification. Enzyme-linked immunosorbent assays (ELISAs) can also be used for screening purposes.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Storage Duration | Matrix | Recommended Temperature | Key Considerations |
| Short-term (≤ 24 hours) | Milk, Plasma, Urine | 2-8°C (Refrigerated) | Minimize exposure to light. |
| Long-term (> 24 hours) | Milk, Plasma, Urine, Tissue Homogenates | -20°C or -80°C (Frozen) | Aliquot to avoid freeze-thaw cycles. Use tightly sealed containers. |
| This compound Standard Solutions | Solvent (e.g., Methanol, Water) | -20°C | Store in amber vials to protect from light. |
| Commercial Product (Pirsue®) | Intramammary Solution | 20-25°C (Controlled Room Temperature) | Keep in the original container.[1] |
Table 2: Summary of this compound Recovery in Different Matrices (Based on existing literature)
| Matrix | Spiked Concentration | Analytical Method | Average Recovery (%) | Reference |
| Bovine Milk | 0.2 ppm | LC/MS | 83-113 | [6] |
| Bovine Milk | 0.4 ppm | LC/MS | 91-98 | [6] |
| Bovine Milk | 0.8 ppm | LC/MS | 89-102 | [6] |
| Bovine Liver | 0.25 ppm | LC/MS | 94-103 | [6] |
| Bovine Liver | 0.5 ppm | LC/MS | 87-94 | [6] |
| Bovine Liver | 1.0 ppm | LC/MS | 96-101 | [6] |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound in a Biological Matrix
-
Sample Preparation: Spike a known concentration of this compound into the desired biological matrix (e.g., bovine milk, plasma). Prepare multiple aliquots in appropriate storage vials.
-
Storage Conditions: Store the aliquots at various temperatures: 4°C, -20°C, and -80°C. A control group should be analyzed immediately (Time 0).
-
Time Points: At predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of aliquots from each storage temperature.
-
Sample Analysis: Thaw the samples and analyze the this compound concentration using a validated stability-indicating LC-MS method.
-
Data Evaluation: Compare the concentration of this compound at each time point to the Time 0 concentration to determine the percentage of degradation.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare aliquots of a biological matrix spiked with a known concentration of this compound.
-
Freeze-Thaw Cycles: Subject the aliquots to a series of freeze-thaw cycles. One cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
Sample Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze the this compound concentration using a validated LC-MS method.
-
Data Evaluation: Compare the results to a control sample that has not undergone any freeze-thaw cycles.
Mandatory Visualization
References
- 1. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.wur.nl [research.wur.nl]
- 7. Cold-temperature stability of five beta-lactam antibiotics in bovine milk and milk extracts prepared for liquid chromatography-electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pirlimycin and Macrolide Cross-Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating cross-resistance between pirlimycin and macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are this compound and macrolide antibiotics, and how do they work?
A1: this compound is a lincosamide antibiotic, while macrolides are a class of antibiotics that include drugs like erythromycin, azithromycin, and clarithromycin.[1][2][3][4] Both this compound and macrolides are primarily bacteriostatic, meaning they inhibit bacterial growth. They function by binding to the 50S subunit of the bacterial ribosome, which is a crucial component for protein synthesis.[1][2][5] This binding action interferes with the process of peptide chain elongation, ultimately halting the production of essential bacterial proteins.[6]
Q2: What is antibiotic cross-resistance?
A2: Cross-resistance is a phenomenon where a bacterium that has developed resistance to one antibiotic also exhibits resistance to other, often structurally related, antibiotics.[7] This typically occurs when the antibiotics share a common mechanism of action or when a single resistance mechanism can fend off multiple drugs.[8]
Q3: What is the primary mechanism of cross-resistance between this compound and macrolides?
A3: The most common mechanism of cross-resistance is known as the MLSB phenotype, which stands for resistance to M acrolides, L incosamides (like this compound), and S treptogramin B antibiotics.[9][10] This is typically caused by modification of the antibiotic's target site on the ribosome.[9] Bacteria acquire erm (erythromycin ribosome methylase) genes, which produce enzymes that methylate a specific adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit.[10][11][12][13] This methylation prevents this compound and macrolides from binding effectively to the ribosome, leading to resistance to both classes of drugs.[8][9][14]
Q4: Besides target site modification, are there other resistance mechanisms?
A4: Yes, other mechanisms of resistance exist, although they do not always result in cross-resistance with this compound. These include:
-
Efflux Pumps: Some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. The msr(A) and mef genes encode such pumps, which can confer resistance to macrolides but not typically to lincosamides like this compound.[12][15]
-
Drug Inactivation: Certain enzymes can inactivate antibiotics. For example, esterases and phosphotransferases can modify and disable macrolides.[2][9] This mechanism is generally specific to macrolides and does not affect this compound.
Q5: What is the clinical significance of this compound and macrolide cross-resistance?
A5: The presence of the MLSB phenotype has significant clinical implications. If a bacterial infection is caused by a strain with an inducible erm gene, it might initially test as susceptible to this compound or clindamycin in vitro. However, exposure to a macrolide antibiotic can trigger the expression of the methylase, leading to resistance and potential treatment failure.[9][15] This is particularly relevant in veterinary medicine for the treatment of mastitis in cattle, where this compound is commonly used.[1][16]
Troubleshooting Guides
Q6: We are observing discrepant results between our disk diffusion and MIC tests for this compound/macrolide susceptibility. What could be the cause?
A6: This is a common issue, often related to inducible MLSB resistance.
-
Check for Inducible Resistance: A disk diffusion test (D-zone test) is specifically designed to detect inducible resistance. If you see a flattening of the inhibition zone around the this compound or clindamycin disk in the area adjacent to a macrolide disk, this indicates inducible resistance. A standard broth microdilution MIC test may not detect this unless the bacteria are pre-exposed to an inducing agent like erythromycin.
-
Inoculum Effect: Ensure that the bacterial inoculum is standardized for both tests. A higher inoculum can sometimes lead to apparent resistance, particularly in borderline cases.
-
Media and Incubation: Verify that the correct media (e.g., Mueller-Hinton) and incubation conditions (temperature, duration) were used as per CLSI or other relevant guidelines.
Q7: Our PCR for common erm genes is negative, but the bacterial phenotype clearly indicates MLSB resistance. What should we investigate next?
A7: While erm(A), erm(B), and erm(C) are the most common, there are over 40 known erm genes.[9]
-
Expand Your PCR Targets: Consider using primers for less common erm genes or degenerate primers that can amplify a broader range of erm variants.
-
Sequencing: Sequencing the 23S rRNA gene of the resistant isolate can identify mutations in the antibiotic binding site that mimic the effect of Erm methylation.[10]
-
Alternative Mechanisms: Although less common for the full MLSB phenotype, consider the possibility of other, uncharacterized resistance mechanisms.
Q8: We are attempting to induce erm gene expression with erythromycin but are not observing a change in this compound resistance. What are potential reasons for this?
A8:
-
Constitutive Resistance: The strain may have a mutation in the regulatory region of the erm gene, causing it to be constitutively expressed (always on). In this case, the bacteria will be resistant to both erythromycin and this compound without induction.
-
Ineffective Inducer: While erythromycin is a potent inducer for many erm genes, the specific gene in your isolate might be induced more effectively by other 14- or 15-membered macrolides.[11]
-
Non-MLSB Resistance: The resistance to erythromycin could be due to a mechanism that doesn't affect this compound, such as an efflux pump encoded by a mef or msr gene.
Q9: We are observing low-level resistance to macrolides but continued susceptibility to this compound. What is the likely mechanism?
A9: This phenotype is characteristic of an efflux pump-mediated resistance. The mef and msr gene families encode pumps that are specific for macrolides (and in the case of msr, streptogramin B) and do not transport lincosamides out of the cell.[4] Therefore, the bacteria can pump out macrolides but remain susceptible to this compound.
Experimental Protocols and Data
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate grown to a 0.5 McFarland turbidity standard
-
Stock solutions of this compound and macrolide antibiotics
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial two-fold dilutions of each antibiotic in CAMHB. The final volume in each well should be 50 µL. Leave one column of wells as a growth control (no antibiotic).
-
Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including the growth control wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Protocol 2: Disk Diffusion (Kirby-Bauer) Test for Inducible Resistance (D-Zone Test)
This test is used to identify inducible clindamycin (and by extension, this compound) resistance in the presence of a macrolide.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial isolate grown to a 0.5 McFarland turbidity standard
-
Erythromycin (15 µg) and clindamycin (2 µg) antibiotic disks (Note: Clindamycin is used as a surrogate for this compound in this standard test).
-
Sterile cotton swabs
Procedure:
-
Inoculate Plate: Dip a sterile swab into the 0.5 McFarland bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Place Disks: Place an erythromycin disk and a clindamycin disk on the agar surface, with their edges 15-26 mm apart.
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.
-
Read Results: Look for a flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk. This "D"-shaped zone indicates that erythromycin has induced resistance to clindamycin.
Data Presentation
Table 1: Example MIC values for this compound and Macrolides against Staphylococcus aureus Strains
| Strain Phenotype | Resistance Gene(s) | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) |
| Susceptible | None | ≤0.5 | ≤0.5 | ≤0.25 |
| MLSB Constitutive | erm(C) | >8 | >8 | >4 |
| MLSB Inducible | erm(C) | ≤0.5 (uninduced) | >8 | ≤0.25 (uninduced) |
| Efflux (MS phenotype) | msr(A) | ≤0.5 | >8 | ≤0.25 |
Note: These are example values and may vary. Interpretive breakpoints should be based on established guidelines (e.g., CLSI). This compound breakpoints for bovine mastitis pathogens are often ≤2 µg/mL for susceptible and ≥4 µg/mL for resistant.[17]
Visualizations
Caption: Mechanism of action for this compound and Macrolides.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 3. This compound [medbox.iiab.me]
- 4. ijprajournal.com [ijprajournal.com]
- 5. This compound (JECFA 53, 2004) [inchem.org]
- 6. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. zoetisus.com [zoetisus.com]
- 17. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in Pirlimycin MIC testing results
Welcome to the Technical Support Center for Pirlimycin Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lincosamide antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the formation of peptide bonds and ultimately halts protein production, leading to a bacteriostatic effect.
Q2: What are the most common sources of variability in this compound MIC testing?
Variability in MIC testing can arise from several factors, including:
-
Inoculum Preparation: Inconsistent inoculum density can significantly alter MIC results.
-
Media Composition: Variations in pH, and cation concentrations (e.g., Ca²⁺ and Mg²⁺) of the growth medium can affect the activity of the antibiotic.
-
Incubation Conditions: Fluctuations in temperature and incubation time can impact bacterial growth and, consequently, MIC values.
-
Adherence to Standardized Protocols: Deviations from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), are a major source of inter-laboratory variability.
Q3: Which bacterial species is this compound typically tested against?
This compound is primarily active against Gram-positive cocci, particularly Staphylococcus aureus, a common pathogen in bovine mastitis. Therefore, MIC testing is most relevant for this and other susceptible Gram-positive organisms.
Q4: What are the expected MIC ranges for quality control strains with this compound?
Quality control is critical for ensuring the accuracy of MIC testing. The CLSI provides recommended MIC ranges for specific American Type Culture Collection (ATCC) reference strains. Adherence to these ranges indicates that the test is performing correctly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound MIC testing.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between replicates | 1. Inhomogeneous antibiotic solution.2. Uneven inoculum distribution.3. Pipetting errors. | 1. Ensure the this compound stock solution is thoroughly mixed before preparing dilutions.2. Vortex the bacterial suspension gently before and during inoculation.3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Higher than expected MIC values | 1. Inoculum density is too high (inoculum effect).2. This compound degradation.3. Presence of interfering substances in the media. | 1. Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).2. Prepare fresh this compound stock solutions and store them appropriately.3. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. |
| Lower than expected MIC values | 1. Inoculum density is too low.2. Incorrect this compound concentration. | 1. Ensure the inoculum is not overly diluted and meets the 0.5 McFarland standard.2. Verify the calculations and dilutions of the this compound stock solution. |
| No bacterial growth in positive control wells | 1. Non-viable bacterial culture.2. Contamination of the growth medium. | 1. Use a fresh, actively growing bacterial culture for inoculum preparation.2. Use sterile techniques and pre-tested, sterile growth medium. |
| Growth in negative control wells | 1. Contamination of the growth medium or reagents. | 1. Discard contaminated reagents and use fresh, sterile materials. Review aseptic techniques. |
Data Presentation
Table 1: Factors Influencing this compound MIC Variability
| Factor | Source of Variability | Recommendation for Minimizing Variability |
| Inoculum Size | The "inoculum effect" can lead to higher MICs with a larger initial bacterial population. | Standardize inoculum to 0.5 McFarland turbidity. |
| Growth Medium | pH and cation (e.g., Ca²⁺, Mg²⁺) concentrations can alter antibiotic activity. | Use CLSI-recommended media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). |
| Incubation | Time and temperature variations affect bacterial growth rates. | Incubate at 35°C ± 2°C for 16-20 hours for staphylococci. |
| Protocol Adherence | Deviations from standardized procedures lead to inconsistent results. | Strictly follow CLSI guidelines (e.g., VET01S).[1] |
Table 2: CLSI Veterinary-Specific this compound Breakpoints
| Organism | Disease | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus spp. | Mastitis | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
| Streptococcus spp. | Mastitis | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
| Source: CLSI VET01S[1] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Mandatory Visualization
Caption: this compound's mechanism of action on the bacterial ribosome.
Caption: Standard workflow for this compound MIC testing.
References
Technical Support Center: Pirlimycin Efficacy in Chronic Mastitis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Pirlimycin, particularly in cases of chronic mastitis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a lincosamide antibiotic. It functions by binding to the 50S ribosomal subunit of susceptible bacteria, which interferes with protein synthesis and ultimately inhibits bacterial growth. It is considered bacteriostatic at therapeutic concentrations.
Q2: Why is this compound often less effective in treating chronic mastitis cases, especially those caused by Staphylococcus aureus?
The reduced efficacy of this compound in chronic Staphylococcus aureus mastitis is often attributed to the formation of biofilms. Biofilms are communities of bacteria encased in a self-produced protective matrix of polysaccharides, proteins, and extracellular DNA. This matrix acts as a physical barrier, preventing the antibiotic from reaching the bacteria. Bacteria within a biofilm also exhibit altered metabolic states, which can further reduce their susceptibility to antibiotics that target active processes like protein synthesis.
Q3: Can extending the duration of this compound therapy improve cure rates in chronic mastitis?
Yes, studies have shown that extending the duration of intramammary this compound therapy can significantly improve bacteriological cure rates for chronic mastitis caused by susceptible pathogens like Staphylococcus aureus and Streptococcus spp.[1] A standard 2-day treatment may not be sufficient to eliminate persistent infections, especially those involving biofilms.
Q4: Are there alternative treatment strategies if this compound therapy fails?
Yes, if this compound therapy is not effective, alternative strategies may be considered. These can include:
-
Combination Therapy: Using this compound in conjunction with agents that can disrupt the biofilm matrix.
-
Alternative Antibiotics: Selecting a different class of antibiotics based on antimicrobial susceptibility testing of the isolated pathogen.
-
Vaccination: The use of autogenous or commercial vaccines against Staphylococcus aureus has been explored to enhance the cow's immune response.[2]
-
Non-Antibiotic Approaches: Research into therapies like bacteriophages and udder health supplements is ongoing.
Troubleshooting Guide
Issue: Poor bacteriological cure rates with standard this compound protocol.
| Potential Cause | Troubleshooting Steps |
| Biofilm Formation | 1. Isolate the causative pathogen from a milk sample. 2. Perform an in vitro biofilm formation assay to confirm the biofilm-producing capability of the isolate. 3. If biofilm formation is confirmed, consider an extended therapy protocol with this compound. |
| Antimicrobial Resistance | 1. Perform antimicrobial susceptibility testing (AST) on the bacterial isolate. 2. Determine the Minimum Inhibitory Concentration (MIC) of this compound for the isolate. 3. If the isolate is resistant to this compound, select an alternative antibiotic based on the AST results. |
| Inadequate Treatment Duration | 1. Review the current treatment protocol. 2. Based on clinical trial data, consider extending the intramammary this compound therapy to 5 or 8 days for chronic cases.[1] |
Data Presentation
Table 1: Efficacy of Extended this compound Therapy in Lactating Dairy Cows with Intramammary Infections
| Pathogen | Treatment Duration | Number of Quarters | Bacteriological Cure Rate (%) | Reference |
| Staphylococcus aureus & Environmental Streptococcus spp. | 2 days | 36 | 44.4 | [1] |
| 5 days | 36 | 61.1 | [1] | |
| 8 days | 20 | 95.0 | [1] | |
| Staphylococcus aureus (in heifers) | 8 days | 54 | 64.8 | [3] |
| Streptococcus uberis (experimentally induced) | 2 days | 31 | 58.1 | [4] |
| 5 days | 32 | 68.8 | [4] | |
| 8 days | 40 | 80.0 | [4] |
Experimental Protocols
Protocol 1: Staphylococcus aureus Biofilm Formation Assay (Microtiter Plate Method)
Objective: To quantitatively assess the ability of a Staphylococcus aureus isolate to form a biofilm in vitro.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottomed sterile polystyrene microtiter plates
-
Staphylococcus aureus isolate
-
0.1% Crystal Violet solution
-
33% Glacial Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (plate reader)
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the S. aureus isolate into 5 mL of TSB and incubate overnight at 37°C.
-
Inoculation of Microtiter Plate: Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose. Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile TSB as a negative control.
-
Incubation: Incubate the plate aerobically for 24 hours at 37°C without agitation.
-
Washing: Gently aspirate the planktonic cells from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate. Measure the absorbance at 595 nm using a spectrophotometer.
Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
Objective: To determine the susceptibility of a Staphylococcus aureus isolate to this compound and other antibiotics.
Materials:
-
Mueller-Hinton agar plates
-
Staphylococcus aureus isolate
-
Sterile cotton swabs
-
Antibiotic disks (including this compound, 2 µg)
-
Incubator (35°C)
-
Ruler or caliper
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies of the S. aureus isolate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the antibiotic disks to the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each antibiotic disk to the nearest millimeter.
-
Interpretation: Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria established by the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.[5][6]
Visualizations
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: S. aureus agr quorum sensing and biofilm regulation.
References
- 1. Efficacy of extended this compound hydrochloride therapy for treatment of environmental Streptococcus spp and Staphylococcus aureus intramammary infections in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Early-lactation extended this compound therapy against naturally acquired Staphylococcus aureus intramammary infections in heifers: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wvdl.wisc.edu [wvdl.wisc.edu]
- 6. Mast Group Home Page [mast-group.com]
Technical Support Center: Pirlimycin Bioactivity Assays in Milk
Welcome to the technical support center for Pirlimycin bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of milk composition on this compound bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioactivity in milk a concern?
This compound is a lincosamide antibiotic used to treat mastitis in dairy cattle.[1] Its residues in milk are a public health concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[2] Therefore, accurate and reliable bioactivity assays are crucial to ensure that milk intended for human consumption does not contain this compound residues above the established maximum residue limits (MRLs).[3][4]
Q2: How do common milk components interfere with this compound bioactivity assays?
Milk is a complex matrix containing components that can interfere with antibiotic residue screening tests. The primary interfering substances are:
-
Fat: High-fat content can physically hinder the diffusion of the antibiotic in agar-based assays or interact with assay components, potentially leading to false-negative results. Some studies have shown an increased probability of false-positive outcomes in certain tests with increased milk fat content.[5]
-
Protein: Milk proteins, such as casein, can bind to antibiotics, reducing their availability to the test organism and leading to an underestimation of the antibiotic concentration. High concentrations of milk protein have been associated with an increased likelihood of false-positive results in some screening tests.[5]
-
Somatic Cells: While not a direct compositional element, elevated somatic cell counts (SCC), often indicative of mastitis, can influence assay results. However, one study found that a high SCC did not significantly affect the specificity of several antibiotic residue tests.[5]
Q3: Can the breed of the cow affect the assay results?
Yes, the breed can have an indirect effect. For instance, milk from Jersey cows typically has higher fat and protein concentrations compared to milk from Holstein cows.[5] This difference in composition can influence the likelihood of matrix interference in bioactivity assays.
Q4: Are there sample preparation techniques to minimize matrix effects?
Several sample preparation techniques can be employed to mitigate the interference of milk components:
-
Protein Precipitation: Using agents like acidified acetonitrile to precipitate milk proteins is a common step in more complex analytical methods like HPLC-MS.[6]
-
Solvent Partitioning: This technique helps to separate the antibiotic from interfering substances like fats.[6]
-
Dilution: Diluting the milk sample can reduce the concentration of interfering components to a level where they no longer significantly impact the assay.[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioactivity assays in milk samples.
| Issue | Potential Cause(s) | Recommended Action(s) |
| False-Positive Result | High concentrations of milk protein or fat. Contamination of the sample or testing equipment.[8] Naturally occurring antimicrobial substances in the milk.[9] Extreme acidity of the milk sample.[10] | Review sample handling and testing procedures to rule out contamination.[8] Consider diluting the milk sample and re-testing. If possible, use a confirmatory method like LC-MS/MS for verification.[10] |
| False-Negative Result | High-fat content impeding antibiotic diffusion. Protein binding reducing available antibiotic. | Centrifuge the milk sample to separate the fat layer and test the skimmed portion. Employ a sample clean-up procedure to remove interfering proteins. |
| High Variability in Results | Inconsistent sample homogenization. Pipetting errors (e.g., air bubbles). Temperature fluctuations during incubation.[8] | Ensure thorough mixing of the milk sample before taking an aliquot. Calibrate and use pipettes correctly.[8] Verify and maintain the correct incubation temperature.[8] |
| No Growth of Test Organism (in controls) | Inactivation of the test organism. Presence of inhibitory substances in the growth medium. | Use a fresh culture of the test organism. Test the growth medium for inhibitory properties. |
Quantitative Data Summary
The following table summarizes the typical composition of bovine milk and the potential impact of these components on this compound bioactivity assays.
| Milk Component | Typical Concentration Range (in Holstein Milk) | Potential Impact on Bioactivity Assays |
| Fat | 3.5 - 4.5% | Can cause false-positive or false-negative results depending on the assay type.[5] |
| Protein | 3.0 - 3.5% | Can lead to false-positive results in some screening tests.[5] |
| Lactose | 4.8 - 5.2% | Generally considered to have minimal direct impact. |
| Somatic Cell Count (SCC) | < 200,000 cells/mL (healthy) | High SCC may be associated with false positives, though evidence is not conclusive.[11] |
Note: Concentrations can vary significantly based on breed, diet, and stage of lactation.
Experimental Protocols
Microbial Inhibition Assay (Disk Diffusion Method) for this compound in Milk
This protocol provides a general methodology for a disk diffusion assay, a common type of microbial inhibition test.
1. Materials:
-
Petri dishes containing Mueller-Hinton agar
-
Test organism (e.g., Bacillus stearothermophilus)
-
Sterile paper disks
-
This compound standard solutions
-
Milk samples (test, positive control, negative control)
-
Incubator
2. Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test organism.
-
Inoculate Plates: Evenly spread the inoculum over the surface of the agar plates.
-
Prepare Disks:
-
Impregnate sterile paper disks with the milk sample, this compound standard solutions (for a standard curve), and control samples.
-
Allow the disks to dry under sterile conditions.
-
-
Place Disks: Place the prepared disks onto the inoculated agar surface, ensuring firm contact.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 64°C for Bacillus stearothermophilus) for a specified time.[8]
-
Measure Zones of Inhibition: Measure the diameter of the clear zones around each disk where bacterial growth has been inhibited.
-
Interpretation: Compare the zone of inhibition of the test sample to the standard curve to determine the concentration of this compound. The absence of a zone around the negative control confirms the validity of the test.
Visualizations
Troubleshooting Workflow for this compound Bioactivity Assays
Caption: Troubleshooting workflow for invalid results in this compound bioactivity assays.
Mechanisms of Milk Component Interference
References
- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-residue methods for confirmatory determination of antibiotics in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Screening of Six Families of Antibiotic Residues in Milk Samples by Biochip Multi-array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Methods for Antimicrobial Residues in the Dairy Chain—The Past and the Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fat and protein content of milk from individual cows on the specificity rates of antibiotic residue screening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dilution Reduces Sample Matrix Effects for Rapid, Direct, and Miniaturised Phenotypic Antibiotic Susceptibility Tests for Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 🚧 Issues during or after testing - Delvotest - Help Center [help.delvotest.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk Collected from the North-Central Algerian Dairies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incidence of False-Positive Results for Assays Used To Detect Antibiotics in Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Pirlimycin Residue Analysis in Milk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pirlimycin residues in milk, alongside alternative analytical techniques. The performance of each method is objectively evaluated with supporting experimental data to aid in the selection of the most appropriate assay for specific research and regulatory needs.
Comparison of Analytical Methods for this compound Residue in Milk
The selection of an analytical method for this compound residue in milk is a critical decision influenced by factors such as sensitivity, specificity, sample throughput, and cost. While HPLC with Ultraviolet (UV) detection offers a robust and cost-effective solution, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbial Inhibition Assays present distinct advantages and disadvantages.
Table 1: Performance Comparison of Analytical Methods for this compound in Milk
| Parameter | HPLC-UV | LC-MS/MS | ELISA | Microbial Inhibition Assay |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass-based detection | Antigen-antibody binding | Inhibition of microbial growth |
| Specificity | Moderate to High | Very High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to ng/mL range | ng/mL range | µg/mL range |
| Accuracy (% Recovery) | 87-91%[1] | 82.1-108.8%[2] | 78-97%[1] | Varies |
| Precision (%RSD) | < 5%[1] | < 20%[2] | 5.3-13.5%[1] | Varies |
| Sample Throughput | Moderate | Moderate | High | High |
| Cost per Sample | Low to Moderate | High | Low | Very Low |
| Confirmation Capability | No | Yes | No | No |
| Ideal Application | Routine quantification, quality control | Confirmatory analysis, research | Rapid screening | Broad-spectrum screening |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods and international guidelines such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) and the European Commission Decision 2002/657/EC.[3][4][5][6][7]
HPLC-UV Method for this compound Analysis
This method involves derivatization of this compound to introduce a chromophore for UV detection.
a) Sample Preparation
-
Protein Precipitation: To 1 mL of milk sample, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and perform a two-stage liquid-liquid partitioning, first with a mixture of n-butyl chloride and hexane, followed by extraction of the aqueous phase into methylene chloride.[8]
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution and Derivatization: Redissolve the residue in a dilute base and derivatize with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to enable UV detection.[1]
b) Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05 M phosphate buffer (pH 2.8) and acetonitrile is typically used.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set at a wavelength appropriate for the Fmoc derivative (e.g., 232 nm).[9]
-
Injection Volume: 20 µL.
c) Validation Parameters
-
Linearity: Establish a calibration curve from 20 to 1000 ng/mL.
-
Accuracy: Determined by recovery studies at multiple concentrations (e.g., 0.5x, 1x, and 1.5x the Maximum Residue Limit - MRL), with acceptance criteria typically between 80-110%.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (%RSD) generally expected to be below 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
LC-MS/MS Method for this compound Analysis
This method is highly specific and sensitive, making it suitable for confirmatory analysis.
a) Sample Preparation
-
Protein Precipitation: Add 1 mL of acetonitrile to 1 mL of milk in a polypropylene centrifuge tube and vortex.[10]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.[10]
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE column with 3 mL of acetonitrile followed by 3 mL of a 95:5 solution of 0.1% formic acid in water and acetonitrile.[10]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid solution.[10]
-
Elute the analyte with an appropriate solvent mixture (e.g., acetone).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
b) Chromatographic and Mass Spectrometric Conditions
-
Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm) is commonly used.[11][12]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for quantification and confirmation.
c) Validation Parameters Validation follows the guidelines of Commission Decision 2002/657/EC, including the determination of decision limit (CCα) and detection capability (CCβ).[4][7][13][14]
ELISA Method for this compound Screening
ELISA is a rapid and high-throughput screening method based on antigen-antibody interactions.
a) Sample Preparation
-
Defatting: Centrifuge 50 mL of milk at 4000 rpm at 4°C for 15 minutes to separate the fat layer.
-
Use the skimmed milk directly in the assay.
b) Assay Procedure
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, the procedure involves adding the milk sample and an enzyme-conjugated this compound to antibody-coated microtiter wells.
-
After incubation and washing steps, a substrate is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the this compound concentration in the sample.
c) Performance Characteristics
-
LOD: Can be as low as 1.65 µg/L in milk.[1]
-
Recovery: Averages between 78% and 97%.[1]
-
Cross-reactivity: The specificity of the antibody determines the potential for cross-reactivity with other related compounds.
Microbial Inhibition Assay
This is a broad-spectrum screening test that detects the presence of substances that inhibit the growth of a specific microorganism.
a) Principle A test medium containing a sensitive bacterium (e.g., Geobacillus stearothermophilus) and a pH indicator is used. If the milk sample contains inhibitory substances like this compound, the bacterial growth is inhibited, and there is no color change in the medium.
b) Procedure
-
A milk sample is added to a tube or well containing the test medium.
-
The sample is incubated at a specific temperature.
-
A color change (or lack thereof) indicates a negative (or positive) result.
c) Performance Characteristics
-
Sensitivity: Generally lower than chromatographic and immunological methods.
-
Specificity: Not specific to this compound; will react to a wide range of antibiotics.
-
Application: Suitable for initial, high-throughput screening of raw milk for the presence of any inhibitory substances.
Workflow for HPLC Method Validation
The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound residue analysis in milk, based on VICH and EC guidelines.
Caption: Workflow for the validation of an HPLC method.
Conclusion
The choice of an analytical method for this compound residue in milk depends on the specific requirements of the analysis. HPLC-UV provides a reliable and cost-effective method for routine quantification. For highly sensitive and confirmatory analysis, LC-MS/MS is the method of choice due to its superior specificity and sensitivity. ELISA and microbial inhibition assays are valuable tools for rapid and high-throughput screening of a large number of samples. A thorough validation of the chosen method is essential to ensure the reliability and accuracy of the analytical results, which is crucial for both research and regulatory compliance in the field of drug development and food safety.
References
- 1. Analysis of this compound Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. Development and validation (according to the 2002/657/EC regulation) of a method to quantify sulfonamides in porcine liver by fast partition at very low temperature and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Dairy Chain Safety in the Context of Antibiotic Residues—Current Status of Confirmatory Liquid Chromatography Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qcap-egypt.com [qcap-egypt.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation according to European Commission Decision 2002/657/EC of a confirmatory method for aflatoxin M1 in milk based on immunoaffinity columns and high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of Pirlimycin and cephapirin for treating clinical mastitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pirlimycin and cephapirin, two intramammary antibiotics used in the treatment of bovine mastitis. The information presented is collated from scientific literature to aid in research and development decisions.
Executive Summary
This compound and cephapirin are both utilized in dairy cattle for the management of mastitis. A key retrospective study directly comparing multiple antibiotics for subclinical mastitis found that treatment with this compound resulted in a bacteriological cure rate of 44%, which was significantly different from the untreated cure rate. In the same study, cephapirin's cure rate did not significantly differ from that of untreated cases.[1][2] It is important to note that this data pertains to subclinical, not clinical, mastitis and was gathered from a retrospective analysis. Other studies focusing on clinical mastitis and employing different treatment protocols, such as extended therapy, have shown varying efficacy rates for both drugs, underscoring the importance of considering the specific clinical context and treatment regimen.
Quantitative Efficacy Data
The following table summarizes the bacteriological cure rates of this compound and cephapirin as reported in a comparative retrospective study.
| Antibiotic | Bacteriological Cure Rate (%) | Outcome vs. Untreated (65% Cure Rate) |
| This compound | 44 | Significantly Different |
| Cephapirin | Not specified, but did not differ significantly | Not Significantly Different |
| Data from a retrospective study on subclinical mastitis cases.[1][2] |
Data from other studies on extended therapy protocols for specific pathogens show:
-
An 8-day this compound regimen achieved a 95.0% cure rate for intramammary infections caused by environmental Streptococcus spp. and S. aureus.[3]
-
A 5-day extended therapy with cephapirin for chronic S. aureus infections resulted in a 39% cure rate.
Experimental Protocols
Comparative Study of Seven Antibiotic Treatments (Wilson et al., 1999)
This section details the methodology of the key retrospective study comparing this compound and cephapirin.
Objective: To evaluate the bacteriological efficacy of seven different antibiotic treatments against subclinical bovine mastitis pathogens from field data.
Study Design: A retrospective review of milk culture results from 9,007 cases of subclinical mastitis in dairy herds in New York and northern Pennsylvania.[1]
Animal Selection: Cases were included if they had at least one mastitis pathogen isolated from an initial milk sample, were re-cultured within one month, had permanent cow identification, and had records indicating whether the mastitis was treated with an antibiotic or left untreated.[1]
Treatment Groups: Data was analyzed for cases treated with amoxicillin, cloxacillin, cephapirin, erythromycin, hetacillin, penicillin, this compound, or no treatment. The decision to treat and the choice of antibiotic were made by the dairy producers.[2]
Data Collection: Milk culture results from initial and follow-up samples were analyzed. Bacteriological cure was defined as the absence of the initial pathogen in the follow-up milk sample.
Statistical Analysis: Cure rates for each antibiotic treatment were compared to the cure rate of the untreated control group.
Extended this compound Therapy for Environmental Pathogens
Objective: To evaluate the efficacy of extended this compound therapy for the treatment of intramammary infections caused by environmental Streptococcus spp. and Staphylococcus aureus in lactating dairy cows.
Study Design: A randomized controlled clinical trial involving 51 chronically infected lactating dairy cows.
Animal Selection: Cows with one or more infected mammary quarters were blocked by parity and randomly assigned to treatment or control groups.
Treatment Groups:
-
2-day regimen: 50 mg of this compound per quarter, once daily for 2 days.
-
5-day regimen: 50 mg of this compound per quarter, once daily for 5 days.
-
8-day regimen: 50 mg of this compound per quarter, once daily for 8 days.
-
Untreated control: Four cows with nine infected quarters were left untreated.
Data Collection: Milk samples were collected from each quarter 7 days before treatment, immediately before treatment, and weekly for 4 weeks after the final treatment for microbiological evaluation.
Outcome Definition: A bacteriological cure was defined as a treated, infected quarter that was bacteriologically negative for the previously identified bacteria at weekly intervals after treatment.[3]
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing intramammary mastitis treatments.
Caption: Experimental workflow for a comparative clinical trial of mastitis treatments.
Signaling Pathways and Mechanisms of Action
A diagram illustrating the mechanism of action for this compound, a lincosamide antibiotic, is provided below.
Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis.
References
- 1. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of extended this compound hydrochloride therapy for treatment of environmental Streptococcus spp and Staphylococcus aureus intramammary infections in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirlimycin vs. Clindamycin: A Comparative Analysis of Activity Against Coagulase-Negative Staphylococci
In the landscape of antimicrobial agents targeting Gram-positive bacteria, particularly coagulase-negative staphylococci (CoNS), both pirlimycin and clindamycin hold clinical significance. As members of the lincosamide class, they share a similar mechanism of action but exhibit nuances in their activity and applications. This guide provides a detailed comparison of their efficacy against CoNS, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a derivative of clindamycin, has been primarily developed for veterinary use, particularly in treating bovine mastitis caused by staphylococci.[1] Clindamycin is a widely used antibiotic in human medicine for various staphylococcal infections. While direct head-to-head comparative studies against a large panel of CoNS isolates are limited, existing research provides valuable insights into their individual activities. In general, both antibiotics demonstrate activity against CoNS, but resistance can be a significant issue, often mediated by the same genetic determinants.
In Vitro Activity: A Quantitative Comparison
The in vitro activity of this compound and clindamycin is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize available MIC data and resistance rates for both compounds against CoNS from various studies. It is important to note that these data are compiled from different studies with varying methodologies and geographical locations, and direct comparison should be made with caution.
Table 1: this compound Activity against Coagulase-Negative Staphylococci
| Study (Year) | Organism(s) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Resistance Rate (%) |
| Gentilini et al. (2002)[2] | CoNS (Bovine Mastitis) | 123 | - | - | - | 4.8 |
| Owens et al. (2009)[3] | CoNS (Bovine Mastitis) | 168 | - | - | - | One S. epidermidis isolate showed high-level resistance (>64 µg/mL) |
| Yancey et al. (1993)[1] | Staphylococci | - | 0.25 - 1.0 | - | - | - |
Table 2: Clindamycin Activity against Coagulase-Negative Staphylococci
| Study (Year) | Organism(s) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Resistance Rate (%) |
| Gentilini et al. (2002)[2] | CoNS (Bovine Mastitis) | 123 | - | 3.60 | - | - |
| Asangi et al. (2020)[4] | CoNS (Clinical Isolates) | 381 | - | - | - | 16.3 |
| Bora et al. (2018)[5] | CoNS (Clinical Isolates) | 120 | - | - | - | 20.8 (constitutive), 35.8 (inducible) |
A 1982 study directly compared this compound and clindamycin against 100 strains of Staphylococcus aureus, a coagulase-positive staphylococcus. The findings indicated that this compound's activity was comparable to that of clindamycin, with no enhanced activity against either methicillin-susceptible or methicillin-resistant strains.[5][6][7] While not CoNS, this suggests a similar spectrum of activity between the two lincosamides against staphylococci in general.
Mechanism of Action and Resistance
This compound and clindamycin act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.
Resistance to lincosamides in staphylococci is primarily mediated by three mechanisms:
-
Target-site modification: This is the most common mechanism and involves the methylation of the 23S rRNA component of the 50S ribosomal subunit by enzymes encoded by the erm (erythromycin ribosome methylation) genes. This modification reduces the binding affinity of lincosamides, macrolides, and streptogramin B antibiotics (MLSB phenotype). This resistance can be constitutive (cMLSB) or inducible (iMLSB).[8]
-
Active efflux: Efflux pumps, such as those encoded by the msr(A) gene, can actively transport lincosamides out of the bacterial cell, reducing their intracellular concentration.[3]
-
Enzymatic inactivation: This is a less common mechanism involving enzymes that inactivate the antibiotic.
The genetic determinants for resistance are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among staphylococcal populations.[9]
Experimental Protocols
The determination of in vitro activity of this compound and clindamycin against CoNS typically follows standardized procedures outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative susceptibility testing.
Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the CoNS isolate is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound and clindamycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Disk Diffusion (Kirby-Bauer) Test
This is a qualitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
Principle: A paper disk impregnated with a known concentration of an antibiotic is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. The zone of growth inhibition around the disk is measured and correlated with susceptibility.
Procedure:
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with this compound (e.g., 2 µg) and clindamycin (e.g., 2 µg) are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.
-
Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on established breakpoint criteria. For detecting inducible clindamycin resistance (iMLSB), an erythromycin disk is placed in proximity to the clindamycin disk (D-test). A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk ("D" shape) indicates inducible resistance.[8]
Visualizing Experimental Workflows and Mechanisms
Experimental workflow for antimicrobial susceptibility testing.
Lincosamide mechanism of action and bacterial resistance.
Conclusion
This compound and clindamycin are closely related lincosamides with comparable in vitro activity against staphylococci. While this compound is primarily used in veterinary medicine, the principles of its activity and the mechanisms of resistance in CoNS are largely shared with clindamycin. The choice between these agents, where applicable, and the prediction of their efficacy are heavily influenced by local resistance patterns. The prevalence of MLSB resistance, in particular, necessitates careful susceptibility testing, including the detection of inducible resistance, to guide appropriate therapeutic use. Further direct comparative studies are warranted to provide a more definitive assessment of their relative potency against contemporary CoNS isolates.
References
- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of clindamycin and this compound (U-57930E) activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility of coagulase-negative Staphylococcus species isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and antibiotic susceptibility pattern of coagulase-negative staphylococci in various clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating Pirlimycin Residue Detection: An Inter-laboratory Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection of veterinary drug residues is paramount for ensuring food safety and regulatory compliance. This guide provides an objective comparison of inter-laboratory validated methods for the detection of pirlimycin residues, a lincosamide antibiotic commonly used in dairy cattle. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical method for specific research and monitoring needs.
Performance Characteristics of this compound Detection Methods
The selection of an appropriate analytical method for this compound residue detection is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the quantitative performance data from various inter-laboratory validated studies on different detection methods.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Coefficient of Variation (CV) (%) |
| Liquid Chromatography/Thermospray Mass Spectrometry (LC/MS) | Bovine Milk | - | 0.05 µg/mL | 83-113[1] | 3.4-22.9[1] |
| Bovine Liver | - | 0.025 µg/g | 87-103[1] | 2.2-10.3[1] | |
| High-Performance Liquid Chromatography-Thermospray Mass Spectrometry (HPLC-TSP-MS) | Bovine Milk | - | 0.05 µg/mL[2] | 95.4 ± 8.7[2] | - |
| Bovine Liver | - | 0.025 µg/g[2] | 97.6 ± 5.1[2] | - | |
| Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay (BA-ELISA) | Beef Muscle | 4.45 µg/kg[3] | - | 78-97[3] | 5.3-13.5[3] |
| Milk | 1.65 µg/L[3] | - | 78-97[3] | 5.3-13.5[3] | |
| Honey | 2.75 µg/kg[3] | - | 78-97[3] | 5.3-13.5[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the key this compound detection methods cited in this guide.
Liquid Chromatography/Thermospray Mass Spectrometry (LC/MS)
This method was the subject of an inter-laboratory study involving three laboratories to determine and confirm this compound residues in bovine milk and liver.[1]
Sample Preparation (Bovine Milk):
-
Milk proteins are precipitated using acidified acetonitrile.
-
A solvent partitioning step is performed with a mixture of n-butyl chloride and hexane.
-
The aqueous phase containing this compound is extracted with methylene chloride.
-
The extract is further cleaned up using solid-phase extraction (SPE).[2]
-
An internal standard, isothis compound, is added to quantify the residue concentration.[1]
Sample Preparation (Bovine Liver):
-
Liver samples are extracted with 0.25% trifluoroacetic acid in acetonitrile.
-
The aqueous component is separated from the organic solvent using n-butyl chloride.
-
The aqueous solution is concentrated, basified with ammonium hydroxide, and then extracted with methylene chloride.[2]
Analysis:
-
The final extract is analyzed by LC/MS.
-
This compound is confirmed by matching the retention time and the relative abundances of four specific ions from the sample extracts to the corresponding values of a this compound standard.[1]
Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay (BA-ELISA)
This immunoassay offers a sensitive method for the routine screening of this compound residues.[3]
Methodology:
-
A monoclonal antibody specific to this compound is utilized.
-
The assay employs a biotin-streptavidin amplification system to enhance the signal, leading to improved sensitivity compared to traditional ELISAs.[3]
-
The method was validated against LC-MS/MS.[3]
Visualizing Method Validation and Comparison
To better understand the processes involved in method validation and selection, the following diagrams illustrate the key workflows and logical relationships.
Caption: General workflow of an inter-laboratory validation study.
Caption: Logical framework for comparing analytical detection methods.
References
- 1. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bovine Mastitis Treatment: A Comparative Guide to Pirlimycin Susceptibility and Clinical Efficacy
For Immediate Release
This guide offers an objective comparison of pirlimycin's in vitro susceptibility and clinical performance against common bovine mastitis pathogens, juxtaposed with alternative intramammary antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to inform evidence-based decisions in veterinary medicine.
Executive Summary
Bovine mastitis remains a significant economic and animal welfare concern in the dairy industry. The selection of an appropriate antimicrobial agent is paramount for successful treatment outcomes. This guide provides a comprehensive analysis of this compound, a lincosamide antibiotic, by correlating its in vitro minimum inhibitory concentration (MIC) data with reported clinical and bacteriological cure rates in cattle. Furthermore, it presents a comparative assessment with two widely used alternatives: cephapirin (a first-generation cephalosporin) and amoxicillin (a broad-spectrum penicillin). The data presented is compiled from multiple peer-reviewed studies to provide a robust overview for drug development and research professionals.
Data Presentation: Quantitative Comparison of Antimicrobial Performance
The following tables summarize the in vitro susceptibility and clinical efficacy of this compound, cephapirin, and amoxicillin against key Gram-positive pathogens implicated in bovine mastitis.
Table 1: In Vitro Susceptibility (MIC90) of Key Bovine Mastitis Pathogens (μg/mL)
| Pathogen | This compound | Cephapirin | Amoxicillin |
| Staphylococcus aureus | 1.0[1] | ≤0.06 - 0.5 | >16 |
| Streptococcus uberis | 0.5[2] | 0.25 | 0.25 |
| Coagulase-Negative Staphylococci | 1.0 | 0.25 | 0.5 |
| Streptococcus dysgalactiae | ≤0.06 | ≤0.06 | ≤0.06 |
| Streptococcus agalactiae | ≤0.06 | ≤0.06 | ≤0.06 |
Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data is aggregated from multiple studies and may vary based on geographical location and bacterial strain.
Table 2: Clinical and Bacteriological Cure Rates in Bovine Mastitis (%)
| Antibiotic | Overall Bacteriological Cure Rate | Staphylococcus aureus Cure Rate | Streptococcus spp. Cure Rate |
| This compound | 43.8[3] | 13.3 - 83.3 (extended therapy)[4] | 66 (subclinical)[5] |
| Cephapirin | No significant difference from untreated | 25.8 (chronic infections)[4] | Not specified |
| Amoxicillin | 82.4[3] | Not specified | Higher than untreated[6] |
Note: Cure rates can be influenced by factors such as the severity and duration of infection, treatment protocol, and herd management practices. The retrospective study cited for overall cure rates did not differentiate between pathogen species for all antibiotics.[3]
Experimental Protocols
1. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) guideline VET01.[7][8][9][10]
-
Bacterial Isolate Preparation: Bacterial isolates from milk samples of cows with clinical or subclinical mastitis are cultured on appropriate agar media (e.g., blood agar) and incubated. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland turbidity standard.
-
Microdilution Plate Preparation: Serial twofold dilutions of the antimicrobial agents (this compound, cephapirin, amoxicillin) are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16 to 20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality Control: Reference strains, such as Staphylococcus aureus ATCC 29213, are included to ensure the accuracy and reproducibility of the results.
2. Clinical Efficacy Trials in Dairy Cattle
Clinical trials to evaluate the efficacy of intramammary antibiotics for bovine mastitis are conducted following guidelines such as those provided by the FDA Center for Veterinary Medicine.
-
Animal Selection: Lactating dairy cows with clinical or subclinical mastitis, confirmed by clinical signs (e.g., abnormal milk, udder inflammation) and bacteriological culture of milk samples, are enrolled in the study.
-
Treatment Groups: Cows are randomly assigned to different treatment groups, including a this compound group and one or more alternative antibiotic groups (e.g., cephapirin, amoxicillin). A negative control (no treatment) group is often included for comparison.
-
Treatment Administration: The assigned intramammary antibiotic is administered according to a specified protocol (e.g., dosage, frequency, and duration of treatment).
-
Sample Collection: Milk samples are collected from the affected quarters before treatment (day 0) and at specified time points post-treatment (e.g., day 14 and day 21) for bacteriological analysis.
-
Outcome Assessment:
-
Bacteriological Cure: Defined as the absence of the initial mastitis pathogen in post-treatment milk samples.
-
Clinical Cure: Defined as the return of milk and the udder to normal appearance.
-
-
Statistical Analysis: Cure rates between treatment groups are compared using appropriate statistical methods (e.g., chi-squared test or logistic regression).
Mandatory Visualizations
Caption: Workflow for correlating in vitro MIC to clinical outcomes.
Caption: Mastitis treatment decision tree based on susceptibility testing.
References
- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility and Resistance Genes in Streptococcus uberis Isolated from Bovine Mastitis in the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 9 Treatments, Including No Treatment, for Efficacy Against 21 Different Bovine Mastitis Pathogens | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 4. Efficacy of a 5-day extended therapy program during lactation with cephapirin sodium in dairy cows chronically infected with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 10. dbt.univr.it [dbt.univr.it]
Pirlimycin Residue Analysis: A Comparative Guide to ELISA and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate detection of veterinary drug residues is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive cross-validation comparison of Enzyme-Linked Immunosorbent Assays (ELISA) and chromatographic methods for the detection of pirlimycin, a lincosamide antibiotic commonly used to treat mastitis in dairy cattle.
This document outlines the performance characteristics of these analytical techniques, supported by experimental data, to assist in selecting the most appropriate method for specific research and monitoring needs.
Introduction to this compound and Detection Methods
This compound is an antibiotic effective against Gram-positive bacteria that cause mastitis.[1] Its use in lactating dairy cattle can lead to residues in milk and other animal-derived products. Regulatory bodies have established maximum residue limits (MRLs) for this compound, necessitating sensitive and reliable analytical methods for its detection.[2]
Two primary analytical approaches are employed for this compound detection: immunoassays, such as ELISA, and chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a rapid screening tool based on antigen-antibody reactions, while chromatography provides quantitative and confirmatory results by separating and identifying specific molecules.[3][4]
Performance Comparison
The selection of an analytical method depends on factors such as the required sensitivity, specificity, sample throughput, and whether the analysis is for screening or confirmatory purposes. The following table summarizes the quantitative performance of this compound ELISA and various chromatographic methods based on published studies.
| Parameter | Biotin-Streptavidin-Amplified ELISA (BA-ELISA) | HPLC-UV (with derivatization) | HPLC-Thermospray-MS | UPLC-MS/MS |
| Matrix | Milk, Beef Muscle, Honey | Milk | Milk, Liver | Bovine Feces, Urine |
| Limit of Detection (LOD) | 1.65 µg/L (milk)[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 0.05 µg/mL (milk)[6] | 1.47 ng/g (feces), 0.90 ng/mL (urine)[7] |
| Recovery (%) | 78-97%[5] | 87-91%[8] | 95.4 ± 8.7% (milk)[6] | 80-108%[7] |
| Precision (CV %) | 5.3-13.5%[5] | 1-5%[8] | Not explicitly stated | 2.3-14%[7] |
| Correlation with Chrom. Method | Validated using LC-MS/MS[5] | Correlation coefficient of 0.98 with LC/MS[8] | - | - |
Methodological Principles and Workflow
ELISA methods are generally faster and more suited for high-throughput screening of a large number of samples.[3] They rely on the specific binding of an antibody to the target analyte (this compound). The biotin-streptavidin amplified ELISA enhances sensitivity compared to traditional ELISAs.[5]
Chromatographic methods , particularly LC-MS/MS, are considered the gold standard for confirmation and quantification of veterinary drug residues.[4] These methods involve an extraction and clean-up step, followed by separation of the analyte from the sample matrix and its subsequent detection and quantification.
The following diagram illustrates a typical workflow for the cross-validation of a this compound ELISA with a chromatographic method.
Experimental Protocols
Biotin-Streptavidin-Amplified ELISA (BA-ELISA) for this compound in Milk
This protocol is a summary of the method described for a monoclonal antibody-based BA-ELISA.[5]
-
Sample Preparation: Milk samples are centrifuged to remove fat and then diluted with phosphate-buffered saline (PBS).
-
ELISA Procedure:
-
A microtiter plate is coated with a this compound-ovalbumin conjugate.
-
Diluted milk samples or this compound standards are added to the wells, followed by the addition of the biotinylated anti-pirlimycin monoclonal antibody. The plate is incubated.
-
After washing, streptavidin-horseradish peroxidase (HRP) is added to each well, and the plate is incubated again.
-
The plate is washed, and a substrate solution (e.g., TMB) is added.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength.
-
-
Data Analysis: The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve.
LC-MS/MS Method for this compound in Milk
The following is a generalized protocol based on common practices for veterinary drug residue analysis.[6][9]
-
Sample Extraction and Cleanup:
-
LC-MS/MS Analysis:
-
The cleaned-up extract is evaporated to dryness and reconstituted in a suitable solvent.[6]
-
An internal standard (e.g., isothis compound) is added for accurate quantification.[9]
-
The sample is injected into the LC-MS/MS system.
-
LC Parameters: A C18 or similar reversed-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water with additives like formic acid.
-
MS/MS Parameters: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and the internal standard for confirmation and quantification.[6]
-
-
Data Analysis: The concentration of this compound is calculated based on the peak area ratio of the analyte to the internal standard and compared against a calibration curve prepared with known concentrations of this compound standards.
Conclusion
Both ELISA and chromatographic methods are valuable tools for the analysis of this compound residues.
-
This compound ELISA serves as an excellent screening method due to its high throughput, speed, and acceptable sensitivity. The biotin-streptavidin amplified version demonstrates good recovery and precision, making it suitable for routine monitoring of a large number of samples.[5]
-
Chromatographic methods , particularly LC-MS/MS, provide the high specificity, accuracy, and confirmatory capability required for regulatory purposes and for validating screening method results.[4][7] The strong correlation observed between a validated HPLC-UV method and an LC/MS assay further supports the reliability of chromatographic approaches.[8]
The choice between these methods should be guided by the specific application, the number of samples, available resources, and the required level of data confidence. For a comprehensive residue monitoring program, a combination of ELISA for initial screening followed by LC-MS/MS for confirmation of positive findings is often the most efficient and effective strategy.
References
- 1. CN103424478A - this compound residue analysis method - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of this compound Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound residue in milk by liquid chromatographic analysis of the 9-fluorenylmethyl chloroformate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Screening Pirlimycin Residues: Microbial Inhibition Assay vs. Chromatographic and Immuno-Assay Techniques
For researchers, scientists, and drug development professionals, the accurate detection of antibiotic residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of the microbial inhibition assay with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the screening of Pirlimycin residues, supported by experimental data and detailed protocols.
This compound, a lincosamide antibiotic, is utilized in veterinary medicine to treat mastitis in dairy cattle. Consequently, monitoring its residues in milk and other animal-derived products is crucial. While microbial inhibition assays offer a cost-effective and straightforward screening method, chromatographic and immuno-assay techniques provide higher sensitivity and specificity. This guide will delve into the performance characteristics of each method to aid in the selection of the most appropriate assay for specific research and drug development needs.
Performance Comparison of this compound Detection Methods
The selection of an appropriate analytical method for this compound residue screening hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and cost. The following tables summarize the quantitative performance data for the microbial inhibition assay, LC-MS/MS, and a Biotin-Streptavidin-Amplified ELISA (BA-ELISA).
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Limitations |
| Microbial Inhibition Assay (Charm Blue Yellow II Test) | Milk | At or below MRL (400 µg/kg)[1][2][3] | Not typically quantitative | Not Applicable | Simple, low cost, high throughput | Qualitative/semi-quantitative, lower specificity |
| LC-MS/MS | Milk | 0.10 µg/ml (LOC)[4] | 0.05 µg/ml[4] | 95.4 ± 8.7[4] | High sensitivity and specificity, confirmatory method | High cost, complex instrumentation, lower throughput |
| Liver | 0.10 µg/g (LOC)[4] | 0.025 µg/g[4] | 97.6 ± 5.1[4] | |||
| Biotin-Streptavidin-Amplified ELISA (BA-ELISA) | Milk | 1.65 µg/L[5] | Not specified | 78 - 97[5] | High sensitivity, good for screening large sample numbers | Potential for cross-reactivity, requires specific antibodies |
| Beef Muscle | 4.45 µg/kg[5] | Not specified | 78 - 97[5] | |||
| Honey | 2.75 µg/kg[5] | Not specified | 78 - 97[5] |
Table 1: Comparison of Performance Characteristics for this compound Detection Methods. MRL: Maximum Residue Limit. LOC: Limit of Confirmation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical assay. Below are the protocols for the microbial inhibition assay and summaries of the principles for LC-MS/MS and ELISA.
Microbial Inhibition Assay: Charm Blue Yellow II Test
The Charm Blue Yellow II test is a qualitative microbial inhibition assay that utilizes the bacterium Geobacillus stearothermophilus.[2] The presence of antimicrobial agents like this compound inhibits the growth of these bacteria, resulting in a visual color change.
Materials:
-
Charm Blue Yellow II test kit (containing wells with pre-measured bacterial spores, media, and a pH indicator)[2][6]
-
Incubator capable of maintaining 64 ± 1°C[1]
-
Pipettor and sterile pipette tips
-
Milk samples to be tested
Procedure:
-
Preparation: Adjust the incubator to 64°C and allow it to stabilize.[1]
-
Sample Addition: Add 50 µl of the milk sample to a test well.[1]
-
Incubation: Place the well into the incubator and incubate for approximately 3 hours, as specified on the kit label.[1][2]
-
Result Interpretation: After incubation, remove the well and observe the color.
-
Negative Result: If no antimicrobial residues are present, the bacteria will grow and produce acid, causing the pH indicator to change the color of the medium from blue to yellow.[2]
-
Positive Result: If this compound or other inhibitors are present, bacterial growth will be inhibited, and the medium will remain blue.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.
Principle:
-
Sample Preparation: this compound is extracted from the sample matrix (e.g., milk, liver) using a solvent. The extract is then purified to remove interfering substances.[4]
-
Chromatographic Separation: The purified extract is injected into a liquid chromatograph, where this compound is separated from other components in the sample based on its chemical properties as it passes through a chromatographic column.
-
Mass Spectrometric Detection: The separated this compound molecules are then ionized and introduced into a mass spectrometer. The mass spectrometer identifies and quantifies this compound based on its unique mass-to-charge ratio and fragmentation pattern.
An interlaboratory study has demonstrated the effectiveness of LC-MS/MS for the determination and confirmation of this compound residues in bovine milk and liver.[7]
Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay (BA-ELISA)
This method is a type of immunoassay that utilizes the high affinity of biotin for streptavidin to amplify the signal and enhance the sensitivity of the assay.
Principle:
-
Coating: A microtiter plate is coated with an antigen related to this compound.
-
Competitive Binding: The sample containing this compound and a known amount of a this compound-biotin conjugate are added to the wells. They compete for binding to the coated antigen.
-
Enzyme Conjugation: A streptavidin-enzyme conjugate is added, which binds to the biotinylated this compound that has attached to the plate.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change. The intensity of the color is inversely proportional to the amount of this compound in the sample. A developed BA-ELISA has been shown to be a sensitive method for quantifying trace amounts of this compound residues in various food matrices.[5]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the microbial inhibition assay and the general principle of a competitive ELISA.
Caption: Workflow of the Charm Blue Yellow II Microbial Inhibition Assay.
Caption: Principle of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA).
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Charm Blue Yellow II Test - Charm Sciences [charm.com]
- 3. A microbiological inhibition method for the rapid, broad-spectrum, and high-throughput screening of 34 antibiotic residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charm Blue Yellow II Test [hadiatrading.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. charm.com [charm.com]
- 7. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirlimycin in Subclinical Mastitis: A Comparative Guide to Cure Rate Influencing Factors
For Immediate Release
This guide provides a comprehensive analysis of the factors influencing the efficacy of pirlimycin for the treatment of subclinical mastitis in dairy cattle. It is intended for researchers, scientists, and drug development professionals, offering a comparative look at this compound's performance, supported by experimental data.
Executive Summary
This compound, a lincosamide antibiotic, is utilized for the intramammary treatment of mastitis in lactating cows. Its effectiveness in achieving a bacteriological cure for subclinical mastitis is not uniform and is significantly influenced by a combination of factors. Key determinants of cure rates include the duration of treatment, the specific pathogen causing the infection, the cow's parity, and the pre-treatment somatic cell count (SCC). Extended therapy regimens have consistently demonstrated higher cure rates, particularly for persistent pathogens like Staphylococcus aureus.
Comparative Efficacy of this compound
The bacteriological cure rate of this compound is most notably impacted by the length of the treatment protocol and the type of bacteria responsible for the infection.
Data on this compound Cure Rates
| Pathogen | Treatment Duration | This compound Dose | Bacteriological Cure Rate (%) | Reference |
| Staphylococcus aureus | 2 days | 50 mg/day | 25% - 56% | [1][2] |
| Staphylococcus aureus | 8 days | 50 mg/day | 51% - 86% | [1][2] |
| Streptococcus spp. (environmental) & S. aureus | 2 days | 50 mg/day | 44.4% | [3] |
| Streptococcus spp. (environmental) & S. aureus | 5 days | 50 mg/day | 61.1% | [3] |
| Streptococcus spp. (environmental) & S. aureus | 8 days | 50 mg/day | 95.0% | [3] |
| Streptococcus uberis (experimental infection) | 2 days | 50 mg/day | 58.1% | [4] |
| Streptococcus uberis (experimental infection) | 5 days | 50 mg/day | 68.8% | [4] |
| Streptococcus uberis (experimental infection) | 8 days | 50 mg/day | 80.0% | [4] |
| Gram-positive pathogens (mixed) | 2 days | 50 mg/day | 66% | [5][6] |
| Untreated Control (Gram-positive pathogens) | - | - | 66% | [5][6] |
| Untreated Control (S. aureus or Streptococcus spp.) | - | - | 0% | [2] |
Comparison with Other Intramammary Antibiotics
While direct head-to-head trials are limited, data from various studies allow for a general comparison of this compound with other common intramammary antibiotics for subclinical mastitis.
| Antibiotic | Pathogen | Treatment Duration | Bacteriological Cure Rate (%) | Reference |
| This compound | S. aureus or Streptococcus spp. | 8 days | 95% | [2] |
| Ceftiofur | Subclinical intramammary infections | 8 days | 75.8% | [2] |
| Cloxacillin | Staphylococcus aureus | 5 days (24h interval) | 49.3% | [2] |
| Cloxacillin | Streptococcus spp. | 5 days (24h interval) | 67.2% | [2] |
| Amoxicillin | 21 mastitis pathogens | Not specified | 82% | [7] |
| Erythromycin | 21 mastitis pathogens | Not specified | 76% | [7] |
Factors Influencing this compound Cure Rates
Several key factors have been identified that significantly affect the outcome of this compound treatment for subclinical mastitis.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the cited literature for evaluating the efficacy of intramammary mastitis treatments.
Diagnosis of Subclinical Mastitis
-
Initial Screening: Cows are often screened using the California Mastitis Test (CMT). A positive CMT result (typically a score of 1 or greater) indicates an elevated somatic cell count (SCC) and potential subclinical mastitis.[5][6]
-
Somatic Cell Count (SCC): Milk samples from CMT-positive quarters are collected for SCC analysis. A common threshold for inclusion in studies is an SCC > 200,000 cells/mL.
-
Bacteriological Culture: Aseptically collected duplicate milk samples are taken from quarters with high SCC for bacteriological culture to identify the causative pathogen.[5][6]
Treatment Administration
-
This compound Administration: For treated groups, a 10 mL syringe containing 50 mg of this compound hydrochloride is infused into the infected quarter.[5][6]
-
Treatment Regimens:
-
Aseptic Technique: Strict aseptic techniques are employed during infusion to prevent the introduction of new pathogens. This includes cleaning and disinfecting the teat end prior to infusion.
Assessment of Bacteriological Cure
-
Post-Treatment Sampling: Follow-up milk samples are collected from the treated quarters at specified time points post-treatment, commonly at 14 and 21 days or weekly for up to 28 days.[3][5][6]
-
Definition of Cure: A bacteriological cure is typically defined as the absence of the pre-treatment pathogen in all post-treatment milk samples from the infected quarter.[3][4]
Conclusion
The efficacy of this compound in treating subclinical mastitis is multifactorial. Extended therapy regimens of 5 to 8 days consistently yield higher bacteriological cure rates, particularly for challenging pathogens like Staphylococcus aureus.[8][9] Cure rates are generally higher for streptococcal infections compared to staphylococcal infections. Cow-specific factors such as lower parity and lower pre-treatment somatic cell counts are also associated with a more favorable treatment outcome. In some studies, a 2-day this compound treatment did not show a significant improvement in cure rate over no treatment for a mix of gram-positive pathogens, highlighting the importance of considering the specific circumstances of the infection.[5][6] These findings underscore the need for a targeted approach to subclinical mastitis therapy, taking into account the causative pathogen and individual cow characteristics to optimize treatment protocols and outcomes.
References
- 1. VetFolio [vetfolio.com]
- 2. Therapy of Subclinical Mastitis during Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of extended this compound hydrochloride therapy for treatment of environmental Streptococcus spp and Staphylococcus aureus intramammary infections in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Relationship between results of in vitro susceptibility tests and outcomes following treatment with this compound hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. afs.mgcafe.uky.edu [afs.mgcafe.uky.edu]
- 9. agproud.com [agproud.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Pirlimycin
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pirlimycin, a lincosamide antibiotic. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1] | To prevent skin contact with the this compound solution. |
| Eye Protection | Safety glasses with side shields are recommended.[1] | To protect eyes from splashes of the solution. |
| Skin and Body | Use protective clothing such as lab coats or disposable coveralls.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory | Generally not required with adequate ventilation.[1] | In case of insufficient ventilation, wear suitable respiratory equipment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated place, away from incompatible materials.[1]
-
Keep the container in its original outer carton and do not store above 25°C.[2][3][4]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Wash hands and any exposed skin thoroughly with soap and water immediately after handling and before entering eating areas.[2][3][4][5]
3. Disposal Plan:
-
Dispose of unused this compound and any waste materials in accordance with local, state, and federal regulations.[1][3][6]
-
Do not dispose of this compound via wastewater or household waste.[2] This is to help protect the environment.[2]
Emergency Response Protocols
Immediate and appropriate action is critical in the event of an emergency involving this compound.
1. Skin Contact:
-
Immediately wash the affected area with soap and water.[1][2][3][4][6]
-
If skin irritation or a rash occurs, seek medical advice or attention.[1][6]
2. Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes.[1][2][3][4][6]
-
Ensure to hold the eyelids open to allow for complete rinsing.[2][3][4]
-
If contact lenses are present and it is easy to do so, remove them.[1][6]
3. Inhalation:
4. Ingestion:
-
If a large amount is ingested, call a poison control center immediately.[1][6]
-
Do not induce vomiting unless advised to do so by a poison control center.[1][6]
5. Spills:
-
For small spills, wipe up with an absorbent material.[1]
-
For large spills, stop the flow of material if it is safe to do so.[1] Cover with a plastic sheet to prevent spreading and absorb with vermiculite, dry sand, or earth and place into containers.[1]
-
Clean the surface thoroughly to remove any residual contamination.[1][6]
-
Avoid discharge into drains, water courses, or onto the ground.[1][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
